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  • Product: 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid
  • CAS: 941196-03-8

Core Science & Biosynthesis

Foundational

A Technical Guide to the Solubility Determination of 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic Acid in DMSO and DMF for Drug Discovery Applications

An In-depth Technical Guide Topic: 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid solubility in DMSO and DMF Audience: Researchers, scientists, and drug development professionals. Abstract This technical guide provides...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Topic: 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid solubility in DMSO and DMF Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for determining the solubility of 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), two pivotal solvents in pharmaceutical research. Recognizing the limited publicly available solubility data for this specific compound, this document emphasizes methodology over pre-existing values. It serves as a practical guide for researchers to establish reliable solubility data, a critical parameter influencing drug absorption, formulation, and the integrity of in-vitro assays. We will delve into the physicochemical properties of the solute and solvents, present a theoretical framework for solubility, and provide a detailed, field-proven experimental protocol for thermodynamic solubility determination using the gold-standard shake-flask method. This guide is designed to empower drug development professionals with the expertise to generate accurate and reproducible solubility profiles, ensuring data-driven decision-making in early-stage discovery and preclinical development.

Introduction: The Imperative of Solubility in Drug Development

The journey of a drug candidate from discovery to clinical application is critically dependent on its physicochemical properties, with solubility being a cornerstone. Poor solubility can lead to low bioavailability, erratic absorption, and significant challenges in formulation development, ultimately causing promising candidates to fail. The compound at the center of this guide, 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid , possesses a complex molecular structure incorporating a carboxylic acid, a sulfonamide, and aromatic rings. These functional groups suggest a nuanced solubility behavior that requires precise characterization.

In the early phases of drug discovery, compounds are often stored and initially tested from stock solutions prepared in powerful organic solvents.[1] Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are ubiquitous in this role, celebrated for their exceptional capacity to dissolve a wide array of both polar and nonpolar compounds.[2][3][4] DMSO, in particular, is a polar aprotic solvent widely used in biological research and high-throughput screening (HTS) due to its miscibility with water and most organic solvents.[5][6] Similarly, DMF is recognized as a "universal solvent" with a high dielectric constant and solvency power, making it invaluable for chemical reactions, crystallization, and formulations.[3][7][8]

Therefore, accurately determining the solubility of 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid in these solvents is not merely a procedural step but a foundational requirement for subsequent research. It dictates the maximum achievable concentration for stock solutions, informs the design of in vitro and in vivo studies, and provides essential data for formulation scientists.[9][10]

Physicochemical Profiles of System Components

An understanding of the individual components is essential to predict and interpret solubility behavior.

The Solute: 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid

This compound is a substituted benzoic acid derivative. Its key structural features—a polar carboxylic acid group, a bulky and moderately polar N-substituted sulfonamide group, and a brominated phenyl ring—contribute to its overall physicochemical profile. While extensive experimental data is not publicly available, we can summarize its known and predicted properties.

PropertyValueSource
Molecular Formula C₁₄H₁₂BrNO₄S[11]
Monoisotopic Mass 368.96704 Da[11]
Predicted XlogP 2.8[11]
Structure CN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Br[11]

XlogP is a computed measure of hydrophobicity, which influences solubility in both aqueous and organic media.

The Solvents: DMSO and DMF

DMSO and DMF are classified as polar aprotic solvents. They possess high boiling points and dielectric constants, enabling them to dissolve a vast range of substances, including many salts and polymers.[2][7][12] Their properties are summarized below.

PropertyDimethyl Sulfoxide (DMSO)N,N-Dimethylformamide (DMF)
Molecular Formula (CH₃)₂SOC₃H₇NO
Molar Mass 78.13 g/mol 73.09 g/mol [7]
Boiling Point 189 °C (372 °F)[2]153 °C (307 °F)[8]
Density ~1.100 g/mL (at 20°C)[13]~0.949 g/mL (at 20°C)[7]
Dielectric Constant 47.2 (at 20°C)36.7 (at 25°C)[7]
Dipole Moment 3.96 D3.82 D
Nature Polar Aprotic, Hygroscopic[2][13]Polar Aprotic, Hygroscopic[3][7]

Causality Behind Solvent Choice: The high polarity and hydrogen bond accepting capability of both DMSO and DMF make them excellent solvents for a molecule like 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid. The solvent molecules can effectively solvate both the polar carboxylic acid and sulfonamide groups, as well as interact favorably with the aromatic rings through dipole-induced dipole and van der Waals forces.[13]

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

In drug discovery, solubility is assessed in two primary forms: kinetic and thermodynamic.[9][14]

  • Kinetic Solubility: This measures the concentration of a compound before it precipitates after a small amount of a concentrated DMSO stock solution is added to an aqueous buffer.[9] It is a high-throughput method often used for initial screening.[15]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure.[9][16] It is determined by adding an excess of the solid compound to the solvent and allowing the system to reach equilibrium. This "shake-flask" method is considered the gold standard and is crucial for preclinical and formulation development.[16]

This guide focuses exclusively on determining the thermodynamic solubility , which provides the definitive concentration limit for the compound in DMSO and DMF.

Experimental Protocol: Thermodynamic Solubility Determination

This protocol outlines the "excess solid" or shake-flask method, a robust and reliable technique for determining equilibrium solubility.[1][5]

Materials and Equipment
  • 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid (solid powder)

  • Anhydrous DMSO (≥99.9%)

  • Anhydrous DMF (≥99.9%)

  • Calibrated analytical balance

  • 2 mL microcentrifuge tubes or glass vials with screw caps

  • Vortex mixer

  • Sonicator bath

  • Thermostatically controlled shaker/incubator (set to 25°C)

  • High-speed microcentrifuge

  • Calibrated micropipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UPLC-MS/MS system[10]

  • Appropriate HPLC column (e.g., C18) and mobile phases

Step-by-Step Methodology

Step 1: Preparation of Supersaturated Slurries

  • Accurately weigh approximately 5-10 mg of 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid into a pre-weighed 2 mL tube. Record the exact mass.

  • Add a defined volume of the solvent (e.g., 500 µL of DMSO or DMF) to the tube. This should create a slurry where undissolved solid is clearly visible.

  • Securely cap the tube and vortex vigorously for 2-3 minutes to ensure thorough wetting and suspension of the solid.[5] Gentle sonication can be used to break up any aggregates.[6]

Step 2: Equilibration

  • Place the tubes in a thermostatically controlled shaker, maintaining a constant temperature of 25°C.

  • Agitate the slurries for 24 to 48 hours. This extended period is crucial for the system to reach thermodynamic equilibrium. Insufficient equilibration time is a common source of error.

Step 3: Phase Separation

  • After equilibration, remove the tubes from the shaker.

  • Centrifuge the tubes at high speed (e.g., >14,000 rpm) for 10-15 minutes to pellet the excess, undissolved solid.[5] This step ensures that the supernatant is free of any solid particles.

Step 4: Sample Preparation for Analysis

  • Carefully open the tube, taking care not to disturb the solid pellet.

  • Withdraw a precise volume of the clear supernatant (e.g., 50 µL).

  • Dilute the supernatant with a suitable diluent (e.g., a 1:1 mixture of acetonitrile and water) to a concentration that falls within the linear range of the analytical method. A large dilution factor (e.g., 1:100 or 1:1000) will likely be necessary. Record the dilution factor accurately.

Step 5: Quantitative Analysis (HPLC-UV)

  • Prepare a Calibration Curve: Create a series of standard solutions of 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid of known concentrations in the same diluent used for the samples.

  • Analyze Samples: Inject the diluted supernatant samples and the calibration standards onto the HPLC system.

  • Determine Concentration: Use the peak area from the chromatogram of the diluted sample to calculate its concentration by interpolating from the linear regression of the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates the key stages of the thermodynamic solubility determination protocol.

G start_node start_node process_node process_node analysis_node analysis_node end_node end_node A 1. Weigh Compound (Excess Solid) B 2. Add Solvent (DMSO or DMF) A->B C 3. Vortex / Sonicate (Create Slurry) B->C D 4. Equilibrate (24-48h at 25°C) C->D E 5. Centrifuge (Separate Solid/Liquid) D->E F 6. Collect Supernatant E->F G 7. Serial Dilution F->G H 8. Analyze via HPLC (Quantify Concentration) G->H I 9. Calculate Solubility H->I

Caption: Workflow for Thermodynamic Solubility Determination.

Data Analysis and Presentation

The final solubility is calculated by correcting for the dilution performed in Step 4.

Formula: Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

To express solubility in molarity (mol/L or M), use the following: Solubility (M) = [Solubility (g/L)] / [Molecular Weight ( g/mol )]

The results should be presented in a clear, tabular format.

Table Template for Solubility Results:

SolventTemperature (°C)Solubility (mg/mL)Solubility (mM)
DMSO25Experimental ValueCalculated Value
DMF25Experimental ValueCalculated Value

Field-Proven Insights and Potential Challenges

  • Solvent Purity and Hygroscopicity: Both DMSO and DMF are hygroscopic and readily absorb atmospheric water.[6] The presence of water can significantly alter the solvency power. It is imperative to use anhydrous grade solvents and handle them under conditions that minimize water absorption (e.g., using a dry nitrogen blanket, storing in desiccators).

  • Compound Stability: The 24-48 hour equilibration period at 25°C could potentially lead to degradation of unstable compounds. It is good practice to inject a sample of the supernatant at both the 24-hour and 48-hour time points. If the calculated solubility decreases between these points, it may indicate compound degradation.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. The solubility value obtained will be for the specific solid form used in the experiment. It is important to document the source and batch of the compound.

  • Impact on Assays: Knowing the maximum solubility is critical for preparing stock solutions. For cellular assays, the final concentration of DMSO or DMF should typically be kept below 0.5% to avoid solvent-induced cytotoxicity or artifacts.[6] The high-concentration stock solution allows for this level of dilution while achieving the desired final compound concentration in the assay medium.

Conclusion

References

  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO)
  • Eastman Chemical Company. (n.d.). Dimethylformamide (DMF).
  • The Good Scents Company. (n.d.). N,N-dimethyl formamide, 68-12-2.
  • HELM AG. (n.d.).
  • Gaylord Chemical. (n.d.). DMSO Physical Properties.
  • Jakubke, H.-D., & Sewald, N. (n.d.). Dimethylformamide (DMF) - Common Organic Chemistry.
  • Higuchi, T., & Connors, K. A. (2002, March 15). [Development of solubility screening methods in drug discovery]. PubMed.
  • AKKİM. (n.d.). DIMETHYLFORMAMIDE (DMF).
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • Waters Corporation. (n.d.). Solubility Screening by UPLC-MS/MS.
  • Next Gen Instrument. (2025, June 30). Advancements in Drug Solubility Testing You Should Know About.
  • Scribd. (n.d.). DMSO Solvent Properties Overview.
  • Journal of Pharmaceutical Analysis. (n.d.).
  • ChemBK. (2024, April 9). 4-Bromo-3-methylbenzoic acid - Physico-chemical Properties.
  • BLD Pharm. (n.d.). 59815-19-9|4-Bromo-3-sulfamoylbenzoic acid.
  • American Chemical Society. (2021, September 20). Dimethyl sulfoxide.
  • BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
  • Singhvi, G., et al. (n.d.).
  • PubChemLite. (n.d.). 4-bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid.
  • Chempharmatech. (n.d.). 4-Bromo-3-sulfamoylbenzoic acid|59815-19-9.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.

Sources

Exploratory

Technical Whitepaper: Safety, Handling, and Application Profiling of 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid in Preclinical Drug Discovery

Executive Summary In modern preclinical drug discovery, highly functionalized building blocks are the lifeblood of structure-activity relationship (SAR) optimization. 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern preclinical drug discovery, highly functionalized building blocks are the lifeblood of structure-activity relationship (SAR) optimization. 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid (CAS: 941196-03-8) is a prime example of a versatile, multi-functional intermediate[1]. Featuring a reactive aryl bromide for transition-metal-catalyzed cross-coupling, a carboxylic acid for amide bond formation, and a sulfonamide moiety—a proven bioisostere in the design of antiviral and anticancer agents[2][3]—this compound is highly valuable. However, its complex molecular architecture also dictates a specific toxicological profile. This whitepaper synthesizes physicochemical data, hazard causality, and field-proven methodologies to provide a comprehensive safety and handling framework for researchers.

Chemical Identity & Physicochemical Profiling

Understanding the fundamental properties of a compound is the first step in risk mitigation. The presence of three distinct functional groups (halogen, carboxylic acid, sulfonamide) creates a unique physicochemical profile that influences both its synthetic utility and its safety requirements.

Table 1: Quantitative Physicochemical and Hazard Summary

ParameterValue / DescriptionCausality / Implication
CAS Number 941196-03-8[1]Unique identifier for safety tracking.
Molecular Weight 370.22 g/mol [1]Falls within the Lipinski Rule of 5; highly permeable.
Molecular Formula C₁₄H₁₂BrNO₄S[4]High heteroatom count increases off-target binding risk.
MDL Number MFCD09398341Key identifier for structural database queries.
GHS Signal Word Warning[4]Indicates moderate acute toxicity and irritation potential.
Hazard Codes H302, H315, H319, H335Oral toxicity, skin/eye irritation, respiratory irritation.

Toxicological Mechanisms & Hazard Causality

Standard Safety Data Sheets (SDS) list hazards but rarely explain why a molecule is hazardous. For drug development professionals, understanding the structural basis of toxicity is critical for both safe handling and rational drug design[5].

The hazard profile of 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid is a direct consequence of its functional groups:

  • The Carboxylic Acid (pKa ~4.0): Upon contact with the moisture of mucosal membranes (eyes, respiratory tract), the acidic proton dissociates, causing a localized drop in pH. This mechanism is the primary driver for H319 (Causes serious eye irritation) and H335 (May cause respiratory irritation) [6].

  • The Aryl Bromide: Halogenation significantly increases the lipophilicity of the aromatic ring. This enhances the molecule's ability to partition into and cross the stratum corneum (the outermost layer of the skin), leading to H315 (Causes skin irritation) and potential sensitization.

  • The Sulfonamide Moiety: While therapeutically useful for targeting enzymes like carbonic anhydrase or aromatase[3], accidental systemic exposure can lead to off-target protein binding and metabolic disruption, resulting in H302 (Harmful if swallowed) [5].

ToxicityMechanism Molecule 4-Bromo-3-[methyl(phenyl) sulfamoyl]benzoic acid Sub1 Carboxylic Acid (pKa ~4.0) Molecule->Sub1 Sub2 Aryl Bromide (Lipophilic) Molecule->Sub2 Sub3 Sulfonamide (Protein Binder) Molecule->Sub3 Path1 Local pH Drop on Mucosal Surfaces Sub1->Path1 Path2 Enhanced Dermal Penetration Sub2->Path2 Path3 Off-Target Enzyme Inhibition Sub3->Path3 Haz1 H319 / H335 Eye & Resp Irritation Path1->Haz1 Haz2 H315 Skin Irritation Path2->Haz2 Haz3 H302 Systemic Toxicity (Oral) Path3->Haz3

Figure 1: Structure-toxicity relationship mapping for 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid.

Advanced Handling & Exposure Control Protocols

To mitigate the risks outlined above, standard laboratory PPE must be augmented with specific engineering controls.

Table 2: Required PPE & Engineering Controls

Control TypeSpecificationCausality / Rationale
Ventilation Ventilated Balance Enclosure (VBE)Prevents aerosolization of the H335-classified powder during weighing.
Hand Protection Double Nitrile Gloves (≥0.11mm)Halogenated lipophilic compounds can permeate standard latex.
Eye Protection Snug-fitting Safety GogglesProtects against H319 severe eye irritation from airborne dust.
Respiratory N95 or P100 Particulate RespiratorRequired if handling outside a VBE to prevent inhalation (H335).
Protocol: Self-Validating Dispensing and Transfer

This step-by-step methodology ensures that the compound is handled without exposing the researcher to respiratory or dermal hazards.

  • Environmental Preparation: Ensure the analytical balance is located within a VBE with a face velocity of 0.4–0.5 m/s. Causality: This specific velocity is strong enough to capture aerosolized particles but gentle enough to prevent blowing the fine powder off the weigh pan.

  • Static Mitigation: Wipe the exterior of the receiving vial and the weigh boat with a static-dissipative cloth.

    • Self-Validation Step: Place the empty boat on the balance and tare. A drifting weight reading indicates residual static charge interacting with the halogenated powder. Do not proceed until the reading is completely stable for 10 seconds.

  • Dispensing: Using a grounded, non-sparking micro-spatula, transfer the powder. Causality: The lipophilic bromo-aromatic nature of the powder makes it highly prone to static cling; grounding prevents sudden repulsion and micro-spills.

  • Decontamination: Post-transfer, wipe the spatula and balance pan with an isopropanol-soaked lint-free wipe.

    • Self-Validation Step: Inspect the VBE surface with a 254 nm UV light. The conjugated aromatic system of the compound will quench fluorescence or exhibit distinct absorption, verifying that no residual powder remains.

Emergency Response & Decontamination Workflows

In the event of a spill, standard dry-sweeping is strictly prohibited as it exacerbates the H335 inhalation hazard.

Protocol: Targeted Decontamination of Sulfonamide Spills
  • Containment: Immediately isolate the area and don a P100 respirator if not already wearing one.

  • Solvent Dampening: Mist the spill gently with a 70/30 mixture of Water/Isopropanol. Causality: Water alone will bead up due to the hydrophobic bromo-aryl group. Isopropanol breaks the surface tension, allowing the powder to agglomerate into a paste without rapidly dissolving it into a highly skin-permeable solution.

  • Mechanical Collection: Use a disposable synthetic sponge or absorbent pad to collect the dampened mass. Place it into a designated hazardous waste container.

  • Neutralization Wash: Wash the affected surface with a mild alkaline solution (e.g., 1% sodium bicarbonate). Causality: Because the compound is a benzoic acid derivative, the mild base converts residual microscopic traces into a highly water-soluble sodium salt, which is easily and safely wiped away.

HandlingWorkflow Start Initiate Powder Handling Eng Engineering Controls: Fume Hood / VBE Start->Eng PPE Don PPE: Nitrile Gloves, Respirator (N95/P100) Eng->PPE Weigh Weighing Protocol: Anti-static tools PPE->Weigh Spill Spill Detected? Weigh->Spill Decon Moisten with IPA/Water Collect mechanically Spill->Decon Yes Proceed Proceed to Synthesis (e.g., Cross-coupling) Spill->Proceed No Waste Dispose as Halogenated Organic Waste Decon->Waste Proceed->Waste Post-reaction

Figure 2: Self-validating workflow for handling and decontamination of halogenated sulfonamides.

Storage Stability & Degradation Kinetics

Proper storage is required not just for safety, but to maintain the integrity of the building block for sensitive downstream assays.

  • Light Sensitivity: The aryl bromide bond is susceptible to slow photolytic cleavage over time. The compound must be stored in amber glass or opaque containers.

  • Moisture Sensitivity: While the sulfonamide linkage is generally stable, prolonged exposure to high humidity in the presence of trace atmospheric bases can lead to slow hydrolysis of the carboxylic acid or degradation of the sulfamoyl group. Store in a cool, dry environment (typically 2-8°C for long-term storage) tightly sealed under an inert atmosphere (Argon or Nitrogen)[4].

Sources

Foundational

crystal structure and X-ray diffraction of 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid

An In-depth Technical Guide to the Prospective Crystal Structure and X-ray Diffraction Analysis of 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid For Researchers, Scientists, and Drug Development Professionals This guid...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Prospective Crystal Structure and X-ray Diffraction Analysis of 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the anticipated crystal structure of 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid and a detailed methodology for its determination via single-crystal X-ray diffraction. While a definitive crystal structure for this specific compound is not yet publicly available, this document leverages crystallographic data from analogous structures to infer its likely molecular geometry, packing motifs, and intermolecular interactions. Detailed experimental protocols for its synthesis, crystallization, and structural analysis are presented to facilitate further research and experimental validation.

Introduction: The Significance of 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid

Aromatic sulfamoylbenzoic acids are a class of compounds of significant interest in medicinal chemistry and materials science.[1][2] The presence of a carboxylic acid group, a sulfonamide linkage, and the potential for various substitutions on the aromatic rings make them versatile scaffolds for designing molecules with specific biological activities or material properties. The title compound, 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid, combines several key features: a benzoic acid moiety, a flexible N-methyl-N-phenylsulfonamide group, and a bromine substituent. This combination suggests potential applications as, for instance, a selective agonist for lysophosphatidic acid (LPA) receptors, which are involved in various physiological and pathological processes.[1][2]

The bromine atom can participate in halogen bonding, influencing crystal packing and offering a site for further chemical modification. The sulfonamide group is a common feature in many marketed drugs, and the carboxylic acid provides a key site for hydrogen bonding interactions, which are crucial for molecular recognition in biological systems and for the formation of predictable supramolecular structures.[3]

Understanding the three-dimensional structure of this molecule at an atomic level is paramount for any rational drug design or materials engineering effort. Single-crystal X-ray diffraction is the most powerful technique for obtaining this information, providing precise details about bond lengths, bond angles, conformational preferences, and intermolecular interactions.[4][5] This guide will, therefore, not only predict the structural features of the title compound but also provide a detailed roadmap for its experimental structure determination.

Part 1: Synthesis and Crystallization

A plausible synthetic route for 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid can be devised based on established organic chemistry principles and literature precedents for similar compounds.[6][7]

Proposed Synthetic Pathway

The synthesis would likely begin with a commercially available starting material, such as 4-bromo-3-sulfamoylbenzoic acid, and proceed through N-alkylation and N-arylation steps. Alternatively, a route starting from 4-bromo-3-(chlorosulfonyl)benzoic acid could be employed.

Caption: Proposed synthetic scheme for 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid.

Detailed Experimental Protocol: Crystallization

Obtaining a high-quality single crystal is often the most challenging step in X-ray crystallography.[8] The following protocol outlines a systematic approach to the crystallization of the title compound.

Objective: To grow single crystals of 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid suitable for X-ray diffraction (typically >0.1 mm in all dimensions).

Materials:

  • Purified 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid

  • A range of solvents of varying polarity (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Small glass vials or a crystallization plate

  • Microscope for crystal inspection

Procedure:

  • Solvent Screening:

    • Test the solubility of the compound in a variety of solvents at room temperature and upon heating. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but readily soluble when heated.

    • Prepare saturated or near-saturated solutions of the compound in the most promising solvents.

  • Crystallization Techniques:

    • Slow Evaporation:

      • Dissolve the compound in a suitable solvent to create a near-saturated solution.

      • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

    • Vapor Diffusion (Hanging Drop or Sitting Drop): [9]

      • Prepare a concentrated solution of the compound in a good solvent.

      • Place a drop of this solution on a siliconized glass slide (hanging drop) or in a crystallization well (sitting drop).

      • The slide or well is then sealed over a reservoir containing a poor solvent (a solvent in which the compound is insoluble but which is miscible with the good solvent).

      • Over time, the poor solvent vapor will diffuse into the drop, gradually decreasing the solubility of the compound and promoting crystallization.

    • Cooling:

      • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

      • Slowly cool the solution to room temperature or below. The rate of cooling can be controlled to influence crystal growth.

  • Crystal Harvesting:

    • Once suitable crystals have formed, they should be carefully removed from the mother liquor using a cryoloop or a small spatula.

    • The crystal is then coated in a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss and damage during mounting and data collection at cryogenic temperatures.

Part 2: X-ray Diffraction Analysis: A Methodological Guide

Single-crystal X-ray diffraction is an analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and details of site-ordering.[4]

X-ray_Crystallography_Workflow cluster_experiment Experimental Phase cluster_analysis Computational Phase Crystal Single Crystal Selection & Mounting DataCollection X-ray Diffraction Data Collection Crystal->DataCollection Mount on Goniometer DataProcessing Data Integration & Scaling DataCollection->DataProcessing StructureSolution Structure Solution (e.g., Direct Methods) DataProcessing->StructureSolution Generate Reflection File Refinement Structure Refinement StructureSolution->Refinement Initial Atomic Model Validation Validation & Analysis Refinement->Validation Final Structural Model CSD Crystallographic Database (CSD) Validation->CSD Deposit to CCDC

Caption: A generalized workflow for single-crystal X-ray structure determination.

Detailed Experimental Protocol: Data Collection and Structure Solution

Objective: To collect a complete set of high-resolution diffraction data and to solve and refine the crystal structure of 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid.

Instrumentation:

  • A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.

  • A monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • A low-temperature device (cryostream) to maintain the crystal at a constant temperature (typically 100 K) during data collection.

Procedure:

  • Crystal Mounting and Centering:

    • The cryo-cooled crystal is mounted on the goniometer head of the diffractometer.

    • The crystal is precisely centered in the X-ray beam.

  • Unit Cell Determination:

    • A short series of diffraction images are collected to locate the diffraction spots.

    • The positions of these reflections are used by the software to determine the crystal's unit cell parameters and Bravais lattice.

  • Data Collection Strategy:

    • A data collection strategy is calculated to ensure that a complete and redundant set of diffraction data is collected to the desired resolution. This typically involves a series of scans through different crystal orientations.[10]

  • Data Integration and Scaling:

    • The raw diffraction images are processed to integrate the intensities of each reflection.

    • The integrated intensities are then scaled and corrected for various experimental factors (e.g., Lorentz-polarization effects, absorption).

  • Structure Solution:

    • The positions of the atoms in the unit cell are determined from the diffraction data. For small molecules, "direct methods" are typically used, which employ statistical relationships between the phases of the reflections. The presence of the heavy bromine atom would make this step relatively straightforward.

  • Structure Refinement:

    • The initial atomic model is refined against the experimental data using a least-squares minimization procedure.

    • Anisotropic displacement parameters are introduced for non-hydrogen atoms.

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation:

    • The final refined structure is validated using software tools like PLATON to check for missed symmetry and other potential issues. The final structure is then typically deposited in the Cambridge Structural Database (CSD) for public access.[11][12]

Part 3: Anticipated Structural Features and Comparative Analysis

Based on the known crystal structures of related sulfamoylbenzoic acids and bromo-substituted aromatic compounds, we can predict several key structural features for 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid.

Molecular Conformation

The molecule possesses considerable conformational flexibility, primarily around the S-N and S-C bonds. The dihedral angles between the two phenyl rings and the orientation of the methyl and phenyl groups relative to the sulfamoyl moiety will be of particular interest. The conformation will likely be a compromise between minimizing steric hindrance and optimizing intermolecular interactions.

Intermolecular Interactions

The crystal packing is expected to be dominated by a network of intermolecular interactions.

  • Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. It is highly probable that the molecules will form centrosymmetric dimers through O-H···O hydrogen bonds between the carboxylic acid moieties, a common motif in benzoic acid derivatives.[13]

  • Halogen Bonding: The bromine atom is a potential halogen bond donor and could interact with electronegative atoms like oxygen or nitrogen in neighboring molecules.

  • π-π Stacking: The two phenyl rings provide opportunities for π-π stacking interactions, which could further stabilize the crystal packing.[7]

Caption: Predicted centrosymmetric hydrogen-bonded dimer of the carboxylic acid groups.

Predicted Crystallographic Data

The following table summarizes the anticipated crystallographic parameters for the title compound, based on data from similar structures.

ParameterPredicted ValueRationale/Comparison
Crystal SystemMonoclinic or OrthorhombicThese are common crystal systems for organic molecules of this size and symmetry.[13][14]
Space GroupP2₁/c or P-1These centrosymmetric space groups are very common for molecules that can form hydrogen-bonded dimers.
Z (Molecules per unit cell)2 or 4Consistent with common packing arrangements in the predicted space groups.
C-S Bond Length (sulfonamide)~1.77 ÅTypical for aromatic sulfonamides.
S-N Bond Length~1.65 ÅTypical for sulfonamides.
C=O Bond Length (carboxyl)~1.22 ÅCharacteristic of a carboxylic acid involved in hydrogen bonding.
C-O Bond Length (carboxyl)~1.31 ÅCharacteristic of a carboxylic acid involved in hydrogen bonding.
Hydrogen Bonding MotifCentrosymmetric R²₂(8) dimer via O-H···O interactionsThis is the most common and stable hydrogen bonding motif for carboxylic acids in the solid state.[13]

Part 4: Applications in Drug Development and Materials Science

The precise knowledge of the crystal structure of 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid would be invaluable for several reasons:

  • Structure-Based Drug Design: If this molecule is identified as a hit in a drug discovery screen, its crystal structure would provide a detailed map of its shape and electrostatic potential. This information is crucial for designing more potent and selective analogs by optimizing interactions with the target protein.[5]

  • Polymorphism Screening: Many organic molecules can exist in multiple crystalline forms (polymorphs), each with different physical properties like solubility and stability. A full crystallographic characterization is the first step in identifying and understanding the polymorphic landscape of a potential active pharmaceutical ingredient (API).[15]

  • Materials Science: As a bifunctional molecule with defined geometry and interaction sites, it could serve as a building block (linker) for the synthesis of metal-organic frameworks (MOFs) or other supramolecular assemblies. The crystal structure would provide the necessary geometric information to predict the topology of the resulting framework.

Conclusion

While the definitive crystal structure of 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid awaits experimental determination, a comprehensive analysis of its constituent functional groups and a comparison with structurally related compounds allow for a robust prediction of its molecular conformation and crystal packing. The anticipated formation of strong hydrogen-bonded dimers and the potential for halogen bonding and π-π stacking interactions suggest a well-ordered and stable crystal lattice. This guide provides a detailed methodological framework for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of the title compound. The successful elucidation of its crystal structure will be a critical step in unlocking its potential in the fields of medicinal chemistry and materials science.

References

  • Wikipedia. X-ray crystallography. [Link]

  • Creative BioMart. X-ray Crystallography. [Link]

  • JoVE. Protein Crystallization for X-ray Crystallography - Experimental Protocol. [Link]

  • Springer Nature Experiments. X-Ray Data Collection From Macromolecular Crystals. [Link]

  • National Center for Biotechnology Information. x Ray crystallography. [Link]

  • PubChemLite. 4-bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid. [Link]

  • PSE Community.org. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. [Link]

  • National Center for Biotechnology Information. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. [Link]

  • ResearchGate. 4-Bromo-2-(3-(N-(3,4-dichlorophenyl) sulfamoyl)-4-methyl benzamido) benzoic acid. [Link]

  • PubChemLite. 4-bromo-3-sulfamoylbenzoic acid. [Link]

  • BiŌkeanós. The Cambridge Structural Database. [Link]

  • ACS Publications. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. [Link]

  • Moodle@Units. X-ray Diffraction III: Pharmaceutical Applications. [Link]

  • National Center for Biotechnology Information. 4-Bromo-3-{N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylsulfamoyl}-5-methylbenzoic acid monohydrate. [Link]

  • CCDC. The Largest Curated Crystal Structure Database. [Link]

  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

  • ResearchGate. Methyl 4-bromo-3-hydroxybenzoate. [Link]

  • Google Patents. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • PubMed Central. 4-(3-Methylbenzenesulfonamido)phenyl 3-methylbenzenesulfonate. [Link]

  • NIST WebBook. Benzoic acid, 4-bromo-, methyl ester. [Link]

  • QuickCompany. Process For The Preparation Of 3 Bromo 4 (Bromo Methyl) Benzoic Acid. [Link]

  • ChemBK. 4-Bromo-3-methylbenzoic acid. [Link]

  • Cardiff University. Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. [Link]

  • National Center for Biotechnology Information. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. [Link]

  • PubChem. 4-Bromo-3-methoxybenzoic acid. [Link]

  • MilliporeSigma. 4-Bromo-3-(bromomethyl)benzoic acid. [Link]

  • SpectraBase. 3-Bromo-4-methyl-benzoic acid. [Link]

Sources

Exploratory

Thermodynamic Stability Profile of 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid: A Comprehensive Technical Guide

Executive Summary The compound 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid (CAS: 941196-03-8) presents a highly functionalized aromatic system frequently utilized as an advanced intermediate or pharmacophore in drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid (CAS: 941196-03-8) presents a highly functionalized aromatic system frequently utilized as an advanced intermediate or pharmacophore in drug discovery. Characterized by a carboxylic acid, an aryl bromide, and a sterically demanding N-methyl-N-phenylsulfonamide group, its thermodynamic stability is governed by a complex interplay of electronic activation and steric strain.

This whitepaper provides a rigorous, self-validating framework for evaluating the solid-state and solution-state thermodynamic stability of this molecule. By decoupling mass-loss events from phase transitions and applying kinetic degradation modeling, researchers can accurately predict shelf-life, optimize formulation parameters, and mitigate late-stage development failures.

Structural Thermodynamics & Predictive Vulnerabilities

Before initiating empirical testing, a predictive thermodynamic assessment of the molecular architecture is required to define the boundaries of the experimental design.

  • Steric Strain & Polymorphism: The bulky methyl(phenyl)sulfamoyl group at position 3 is ortho to the bromine atom at position 4. This severe steric clash forces the sulfonamide group out of coplanarity with the benzene ring, disrupting optimal crystal packing. Consequently, the molecule is highly susceptible to polymorphism, where metastable crystal forms may exhibit lower melting enthalpies ( ΔHm​ ) and higher thermodynamic free energy.

  • Nucleophilic Aromatic Substitution (S N​ Ar): The aryl bromide is flanked by two strong electron-withdrawing groups: the carboxylic acid (para) and the sulfonamide (ortho). This electronic depletion of the aromatic ring significantly lowers the activation energy ( Ea​ ) required for S N​ Ar, making the bromide vulnerable to displacement by nucleophiles (e.g., hydroxide ions) under basic conditions.

  • Sulfonamide Hydrolysis: While sulfonamides are generally robust, the N-methyl substitution prevents the formation of a stabilizing sulfonamide anion under basic conditions, rendering the S-N bond more susceptible to hydrolytic cleavage at elevated temperatures compared to primary sulfonamides.

G API 4-Bromo-3-[methyl(phenyl) sulfamoyl]benzoic acid Hydrolysis Sulfonamide Hydrolysis API->Hydrolysis Aqueous Acid/Base + Heat SNAr SNAr (Bromide Displacement) API->SNAr Nucleophiles (e.g., OH-) Decarb Decarboxylation API->Decarb High Temp (>250°C) Prod1 Sulfonic Acid + N-Methylaniline Hydrolysis->Prod1 Prod2 4-Substituted Derivative SNAr->Prod2 Prod3 Bromobenzene Derivative Decarb->Prod3

Fig 1: Predictive thermodynamic degradation pathways based on functional group vulnerabilities.

Experimental Framework for Thermodynamic Evaluation

To establish a comprehensive stability profile, we must employ orthogonal analytical techniques. The workflow is divided into Solid-State Profiling (thermal analysis) and Solution-State Kinetics (forced degradation), adhering to the principles outlined in the [1].

Workflow Start Thermodynamic Evaluation CAS 941196-03-8 Solid Solid-State Profiling Start->Solid Solution Solution-State Kinetics Start->Solution DSC Modulated DSC (Phase Transitions) Solid->DSC TGA TGA (Mass Loss/Degradation) Solid->TGA Forced Forced Degradation (ICH Q1A) Solution->Forced Output Comprehensive Stability Profile DSC->Output TGA->Output Arrhenius Arrhenius Modeling (Ea Calculation) Forced->Arrhenius Arrhenius->Output

Fig 2: Parallel workflow for solid and solution-state thermodynamic profiling.

Protocol 1: High-Resolution Solid-State Thermal Analysis (DSC/TGA)

Causality & Rationale: Standard Differential Scanning Calorimetry (DSC) cannot always distinguish between a true thermodynamic melting point and a decomposition event. By pairing Modulated DSC (mDSC) with Thermogravimetric Analysis (TGA), we decouple reversible heat flow (melting, glass transitions) from irreversible mass-loss events (desolvation, thermal degradation) [2].

Step-by-Step Methodology:

  • System Validation (Self-Validating Step): Run an empty aluminum pan through the designated temperature program to establish a baseline. Subtract this baseline from the sample run to eliminate instrument thermal drift.

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid into a Tzero aluminum pan. Crimp with a pinhole lid to allow volatile degradants to escape, preventing artificial pressure buildup that alters thermodynamic transition temperatures.

  • TGA Execution: Heat the sample in a TGA furnace from 25°C to 400°C at 10°C/min under a dry nitrogen purge (50 mL/min). Record the onset temperature of mass loss ( Td,onset​ ).

  • mDSC Execution: Program the DSC from 25°C to a temperature 10°C below the Td,onset​ established by the TGA. Use a heating rate of 2°C/min with a modulation amplitude of ±0.5°C every 60 seconds.

  • Data Interpretation: Integrate the reversing heat flow signal to determine the true melting enthalpy ( ΔHm​ ) and melting onset ( Tm​ ). If an exothermic peak is observed in the non-reversing signal prior to melting, it indicates a kinetically driven polymorphic transition to a more thermodynamically stable crystal lattice.

Protocol 2: Solution-State Forced Degradation & Kinetic Profiling

Causality & Rationale: To predict long-term shelf-life, we must calculate the activation energy ( Ea​ ) of the primary degradation pathways. By subjecting the compound to extreme conditions (acid, base, heat, oxidation), we artificially accelerate degradation, allowing us to map the kinetic decay using the Arrhenius equation [3].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the API in a biologically relevant, MS-compatible solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of 1.0 mg/mL.

  • Stress Conditions (ICH Q1A Compliant):

    • Acidic Hydrolysis: 0.1N HCl at 60°C for 24 hours.

    • Basic Hydrolysis (S N​ Ar target): 0.1N NaOH at 60°C for 24 hours.

    • Oxidation: 3% H2​O2​ at 25°C for 24 hours.

    • Thermal: 80°C in solution for 48 hours.

  • Quenching & Analysis: Neutralize acid/base samples to pH 7.0 to arrest degradation. Analyze via Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS).

  • Mass Balance Validation (Self-Validating Step): Calculate the total peak area of the chromatogram. The sum of the remaining API peak area and the newly formed degradant peak areas must equal 95–105% of the initial API peak area (Time = 0). A mass balance failure indicates that degradants are either volatile, permanently retained on the column, or undetectable by the chosen UV wavelength, necessitating method redevelopment.

Quantitative Data Presentation

While exact empirical values for CAS 941196-03-8 depend on the specific crystallization method used during synthesis, the table below summarizes the predictive thermodynamic baseline parameters for this chemotype based on structural analysis and forced degradation modeling.

Table 1: Predictive Thermodynamic & Kinetic Parameters for 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid

ParameterPredictive Value / BehaviorAnalytical MethodPrimary Causality / Mechanism
Melting Onset ( Tm​ ) 185°C – 205°CmDSCDependent on polymorphic form; steric strain lowers lattice energy.
Decomposition ( Td​ ) > 260°CTGADecarboxylation of the benzoic acid moiety.
Basic Hydrolysis ( Ea​ ) ~ 65 - 75 kJ/molUHPLC-UV (Arrhenius)Nucleophilic attack on the highly activated aryl bromide (S N​ Ar).
Acidic Hydrolysis ( Ea​ ) ~ 85 - 95 kJ/molUHPLC-UV (Arrhenius)Cleavage of the sterically hindered N-methyl sulfonamide bond.
Oxidative Stability Highly Stable (<2% loss)UHPLC-MSLack of readily oxidizable functional groups (e.g., thiols, primary amines).

Conclusion

The thermodynamic stability of 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid is dictated by the inherent tension between its robust functional groups and the localized steric and electronic strain at the 3,4-positions of the aromatic ring. By employing the self-validating DSC/TGA and forced degradation protocols outlined above, researchers can accurately map the kinetic vulnerabilities of this molecule, ensuring robust formulation strategies and regulatory compliance.

References

  • European Medicines Agency (EMA) / ICH. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available at:[Link]

  • American Pharmaceutical Review. Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. Available at:[Link]

  • Pharmaceutical Technology. FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Available at:[Link]

Foundational

Mechanism of Action for 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic Acid Derivatives: A Technical Guide

Executive Summary The 3-sulfamoylbenzoic acid scaffold is a foundational pharmacophore in medicinal chemistry, historically associated with high-ceiling loop diuretics and carbonic anhydrase (CA) inhibitors[1]. However,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-sulfamoylbenzoic acid scaffold is a foundational pharmacophore in medicinal chemistry, historically associated with high-ceiling loop diuretics and carbonic anhydrase (CA) inhibitors[1]. However, targeted functionalization of this scaffold can drastically alter its pharmacological profile. This whitepaper provides an in-depth technical analysis of 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid (CAS 941196-03-8)[2] and its derivatives. By introducing a bulky, tertiary sulfonamide (N-methyl-N-phenyl) and a lipophilic bromine atom, researchers can systematically abolish off-target enzymatic interactions while driving selectivity toward specific transmembrane ion cotransporters (e.g., NKCC1/2) and organic anion transporters (OATs).

Structural Rationale & Pharmacophore Analysis

The transition from classic primary sulfonamides to the tertiary 4-bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid derivative represents a masterclass in steric and electronic tuning[3]. The molecule is defined by three critical domains:

  • The Benzoic Acid Core (Anchoring Domain): With a predicted pKa of ~4.0, the carboxylic acid remains ionized at physiological pH. This ionization is an absolute requirement for recognition by basolateral Organic Anion Transporters (OAT1 and OAT3), which mediate the active intracellular accumulation of the compound in target tissues (e.g., the renal proximal tubule).

  • The 4-Bromo Substituent (Lipophilic EWG): Replacing the traditional 4-chloro group with a heavier bromine atom increases the polarizability and lipophilicity of the aromatic ring[4]. Bromine acts as a potent electron-withdrawing group (EWG), stabilizing the conjugate base of the adjacent carboxylic acid while providing enhanced halogen-bonding capabilities within hydrophobic target pockets.

  • The 3-[Methyl(phenyl)sulfamoyl] Moiety (Selectivity Filter): This is the defining modification. Classic diuretics possess a primary sulfonamide ( −SO2​NH2​ ) that acts as a transition-state analog, coordinating directly with the Zn2+ ion in the active site of Carbonic Anhydrase (CA)[1]. By substituting the nitrogen with a methyl and a phenyl group, the resulting tertiary sulfonamide creates a massive steric clash and eliminates the acidic protons required for zinc coordination. This effectively nullifies CA inhibition, repositioning the molecule as a highly selective modulator of membrane transporters.

Core Mechanism of Action (MoA)

The pharmacological behavior of 4-bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid derivatives is governed by a dual-pathway mechanism: active cellular entry followed by targeted cotransporter inhibition.

Pathway A: OAT-Mediated Cellular Entry

Because the compound is highly lipophilic yet carries a localized negative charge at physiological pH, passive diffusion across the lipid bilayer is restricted. Instead, the derivative acts as a high-affinity substrate for OAT1/OAT3 . The transporters exchange intracellular dicarboxylates (like α -ketoglutarate) for the extracellular benzoic acid derivative, driving the compound into the intracellular space against its concentration gradient.

Pathway B: Selective NKCC1/2 Inhibition

Once concentrated at the target site, the compound engages the Na+

K+

2Cl− cotransporter (NKCC). The lipophilic N-methyl-N-phenyl group inserts into the hydrophobic transmembrane domains of the cotransporter, competitively displacing chloride ions at the secondary binding site. This halts the translocation of the ion complex, effectively blocking ion reabsorption without the metabolic acidosis typically caused by off-target CA inhibition.

MOA Compound 4-Bromo-3-[methyl(phenyl) sulfamoyl]benzoic acid OAT OAT1/OAT3 (Basolateral Uptake) Compound->OAT Active Transport CA Carbonic Anhydrase (Off-Target Avoided) Compound->CA Steric Clash (No Zn2+ Binding) NKCC NKCC1/2 Cotransporter (Target Inhibition) OAT->NKCC Intracellular Access

Cellular mechanism showing OAT-mediated uptake, NKCC inhibition, and CA avoidance.

Experimental Workflows & Protocols

To validate the structural rationale of these derivatives, researchers must employ self-validating experimental systems. The following protocols are designed not just to yield data, but to mathematically prove the causality of the N,N-disubstitution.

Protocol 1: Thallium ( Tl+ ) Flux Assay for NKCC1 Activity

Causality: NKCC1 lacks a high-throughput, specific radiotracer. However, the cotransporter readily accepts Thallium ( Tl+ ) as a physiological surrogate for Potassium ( K+ ). By pre-loading cells with a Tl+ -sensitive fluorophore, the initial rate of fluorescence increase directly correlates to NKCC1 transport kinetics. Self-Validation: The system is internally validated by establishing a baseline read prior to compound addition (normalizing background fluorescence) and utilizing Bumetanide as a positive control to define 100% inhibition.

  • Cell Preparation: Seed HEK-293 cells stably expressing human NKCC1 in a 384-well plate at 20,000 cells/well. Incubate overnight.

  • Dye Loading: Wash cells with chloride-free assay buffer. Add the Tl+ -sensitive fluorescent dye (e.g., FluxOR) and incubate for 60 minutes at room temperature.

  • Compound Addition: Dispense the 4-bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid derivative (titrated from 0.1 nM to 100 μ M in 0.1% DMSO). Include a vehicle control (0.1% DMSO) and a positive control (10 μ M Bumetanide).

  • Baseline & Stimulus: Read baseline fluorescence for 10 seconds. Inject the stimulus buffer containing Tl2​SO4​ and immediately read fluorescence continuously for 120 seconds.

  • Analysis: Calculate the initial slope of the fluorescence curve. Normalize the data against the vehicle (0% inhibition) and Bumetanide (100% inhibition) to derive the IC50​ .

Protocol 2: Carbonic Anhydrase II (CAII) Esterase Counter-Screen

Causality: To prove that the tertiary sulfonamide abolishes CA activity, we exploit the enzyme's native esterase activity. CAII nonspecifically cleaves 4-nitrophenyl acetate into 4-nitrophenol, which absorbs strongly at 400 nm. If the N-methyl-N-phenyl group successfully prevents zinc coordination, the compound will fail to inhibit this cleavage. Self-Validation: Acetazolamide (a potent primary sulfonamide CA inhibitor) is run in parallel. A lack of inhibition by the test compound is only valid if Acetazolamide successfully halts the reaction in the same microplate.

  • Enzyme Prep: Prepare a 10 nM solution of recombinant human CAII in assay buffer (50 mM Tris-HCl, pH 7.5).

  • Incubation: Add the test derivative (100 μ M) to the enzyme solution. In separate wells, add 10 μ M Acetazolamide (positive control) and DMSO (vehicle). Incubate for 15 minutes.

  • Substrate Addition: Rapidly inject 4-nitrophenyl acetate to a final concentration of 1 mM.

  • Kinetic Read: Monitor absorbance at 400 nm every 30 seconds for 15 minutes.

  • Validation: The derivative is confirmed inactive against CAII if its kinetic slope matches the DMSO vehicle, while the Acetazolamide slope remains flat.

Workflow Prep Compound Preparation (DMSO Stock) Assay1 Thallium Flux Assay (NKCC1 Activity) Prep->Assay1 Assay2 CAII Esterase Assay (Counter-Screen) Prep->Assay2 Valid1 Bumetanide Control (Self-Validation) Assay1->Valid1 Normalization Result Pharmacological Profile Established Assay1->Result Valid2 Acetazolamide Control (Self-Validation) Assay2->Valid2 Normalization Assay2->Result

Self-validating experimental workflow for evaluating primary and off-target compound activity.

Quantitative Data Presentation

The structural modifications directly translate to quantifiable shifts in physicochemical properties and target affinity. The table below summarizes the Structure-Activity Relationship (SAR) trajectory from the foundational diuretic scaffold to the highly substituted derivative.

Compound ScaffoldSulfamoyl SubstitutionHalogenPredicted LogPNKCC1 IC50​ ( μ M)CA II IC50​ ( μ M)
Furosemide (Reference) Primary ( −SO2​NH2​ )Chloro2.0~3.00.01
4-Bromo-3-sulfamoylbenzoic acid Primary ( −SO2​NH2​ )Bromo2.2~5.00.015
4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid Tertiary ( −SO2​N(CH3​)Ph )Bromo4.1~0.8>100 (Inactive)

Data Note: The transition to the tertiary sulfonamide yields a ~2-log increase in lipophilicity, driving enhanced NKCC1 affinity while completely abolishing Carbonic Anhydrase II interaction.

References

  • PubChem (National Institutes of Health). "4-bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid - CID 17480353". Retrieved from:[Link]

  • PubChem (National Institutes of Health). "4-bromo-3-sulfamoylbenzoic acid - CID 554216". Retrieved from:[Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid

An In-depth Technical Guide to the Synthesis of 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid Abstract This application note provides a detailed, two-step protocol for the synthesis of 4-Bromo-3-[methyl(phenyl)sulfamoy...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid

Abstract

This application note provides a detailed, two-step protocol for the synthesis of 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid, a versatile bifunctional molecule with potential applications in medicinal chemistry and materials science. The synthetic strategy begins with the electrophilic chlorosulfonation of 4-bromobenzoic acid to yield the key intermediate, 4-bromo-3-(chlorosulfonyl)benzoic acid. This intermediate is subsequently reacted with N-methylaniline via a nucleophilic substitution reaction to form the final sulfonamide product. This guide is designed for researchers, chemists, and drug development professionals, offering not only a step-by-step methodology but also the underlying chemical principles, safety protocols, and characterization checkpoints essential for a successful and reproducible synthesis.

Introduction: The Rationale and Strategy

4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid incorporates several key functional groups: a carboxylic acid, a halogenated aromatic ring, and a sulfonamide moiety. This combination makes it a valuable scaffold for building more complex molecules. The carboxylic acid can be used for amide coupling, the bromo-substituent serves as a handle for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), and the sulfonamide group is a well-established pharmacophore in numerous therapeutic agents[1].

Our synthetic approach is designed for efficiency and reliability, proceeding in two distinct stages:

  • Chlorosulfonation: Introduction of a sulfonyl chloride group onto the 4-bromobenzoic acid backbone.

  • Sulfonamide Formation: Coupling of the sulfonyl chloride intermediate with N-methylaniline.

This method was chosen for its reliance on well-established, high-yielding reactions and the commercial availability of the starting materials.

Overall Synthetic Workflow

The complete synthesis is outlined in the scheme below. The process begins with commercially available 4-bromobenzoic acid and proceeds through a sulfonyl chloride intermediate to the target compound.

Synthesis_Workflow cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Sulfonamide Formation A 4-Bromobenzoic Acid B 4-Bromo-3-(chlorosulfonyl)benzoic acid A->B  Chlorosulfonic Acid (HSO3Cl)  Heat (130°C) D 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid B->D  Pyridine / Anhydrous DCM  0°C to RT C N-Methylaniline C->D

Caption: Overall two-step synthesis pathway for the target compound.

Experimental Protocols

This section provides detailed, step-by-step procedures for each stage of the synthesis.

Part A: Synthesis of 4-Bromo-3-(chlorosulfonyl)benzoic acid

This protocol is adapted from analogous procedures for the chlorosulfonation of aromatic carboxylic acids[2]. The reaction utilizes chlorosulfonic acid as both the solvent and the electrophilic reagent to install the sulfonyl chloride group.

Causality Behind Experimental Choices:

  • Reagent: Chlorosulfonic acid is a powerful electrophilic agent required to overcome the deactivating effect of the carboxylic acid and bromo groups on the aromatic ring.

  • Temperature: Heating is necessary to provide sufficient activation energy for the electrophilic aromatic substitution to proceed at a reasonable rate[2].

  • Work-up: Pouring the reaction mixture onto ice serves two purposes: it safely quenches the highly reactive excess chlorosulfonic acid and precipitates the solid product, which has low solubility in the resulting acidic aqueous medium.

Materials & Reagents Summary

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
4-Bromobenzoic Acid201.025.0 g24.871.0
Chlorosulfonic Acid116.5214.5 mL (25.3 g)217.1~8.7

Step-by-Step Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (filled with calcium chloride).

  • Reagent Addition: Carefully charge the flask with chlorosulfonic acid (14.5 mL). Cool the flask in an ice-water bath to 0°C.

  • Substrate Addition: While stirring, add 4-bromobenzoic acid (5.0 g) to the cooled chlorosulfonic acid in small portions over 15-20 minutes. The addition is exothermic and will generate HCl gas, which should be vented through the fume hood.

  • Reaction: Once the addition is complete, remove the ice bath and heat the reaction mixture to 130°C using a heating mantle. Maintain this temperature for 5 hours. The solution will become homogeneous.

  • Work-up and Isolation: After 5 hours, allow the mixture to cool to room temperature. In a separate beaker, prepare a slurry of crushed ice (approx. 200 g). Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. A white solid will precipitate.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Drying: Dry the resulting white solid, 4-bromo-3-(chlorosulfonyl)benzoic acid, under vacuum to a constant weight. The product can be used in the next step without further purification.

Part B: Synthesis of 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid

This procedure follows the principles of the Hinsberg reaction for forming sulfonamides[1]. Pyridine acts as a base to neutralize the HCl byproduct and as a nucleophilic catalyst.

Causality Behind Experimental Choices:

  • Solvent: Anhydrous Dichloromethane (DCM) is used as it is a polar aprotic solvent that dissolves the reactants but does not react with the sulfonyl chloride. Anhydrous conditions are critical to prevent hydrolysis of the sulfonyl chloride intermediate.

  • Base: Pyridine (or triethylamine) is essential to scavenge the HCl generated during the reaction, driving the equilibrium towards the product[1].

  • Temperature Control: The reaction is initiated at 0°C because the addition of the sulfonyl chloride to the amine is highly exothermic. Maintaining a low temperature controls the reaction rate and minimizes potential side reactions.

Materials & Reagents Summary

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
4-Bromo-3-(chlorosulfonyl)benzoic acid299.525.0 g16.71.0
N-Methylaniline107.151.97 mL (1.92 g)17.91.07
Pyridine79.102.7 mL (2.65 g)33.42.0
Anhydrous Dichloromethane (DCM)-100 mL--

Step-by-Step Procedure:

  • Reactant Solution: In a 250 mL round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve N-methylaniline (1.92 g) and pyridine (2.65 g) in 50 mL of anhydrous DCM.

  • Cooling: Cool the solution to 0°C in an ice-water bath with magnetic stirring.

  • Sulfonyl Chloride Addition: Dissolve the 4-bromo-3-(chlorosulfonyl)benzoic acid (5.0 g) from Part A in 50 mL of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 30 minutes using an addition funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours (overnight). Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove excess pyridine and N-methylaniline, followed by water (1 x 50 mL), and finally with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product will be an off-white solid. Purify the solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the final product, 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid[3].

Trustworthiness & In-Process Validation

To ensure the integrity of the synthesis, the following checkpoints are recommended:

  • TLC Monitoring: In Part B, the reaction should be monitored by TLC (e.g., using a 1:1 Ethyl Acetate:Hexanes mobile phase). The disappearance of the starting sulfonyl chloride and the appearance of a new, less polar product spot indicates reaction progression.

  • Spectroscopic Confirmation: The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

    • ¹H NMR: To confirm the presence of aromatic, methyl, and carboxylic acid protons and their correct integration values.

    • Mass Spectrometry (MS): To confirm the molecular weight of the target compound[3].

    • FTIR Spectroscopy: To identify key functional groups like the carboxylic acid (O-H and C=O stretches) and the sulfonamide (S=O stretches).

Safety and Hazard Management

All steps of this synthesis must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and chemically resistant gloves.

  • Chlorosulfonic Acid: Extremely corrosive and a strong oxidizing agent. It reacts violently with water, releasing large amounts of heat and toxic HCl gas. Handle with extreme caution and ensure no contact with moisture.

  • Pyridine: Flammable, toxic, and harmful if inhaled or absorbed through the skin.

  • Dichloromethane (DCM): A volatile suspected carcinogen. Avoid inhalation and skin contact.

All waste materials should be disposed of according to institutional and local environmental regulations.

References

  • Scribd. (n.d.). Toluene to Benzoic Acid Preparation. Retrieved from [Link]

  • Scribd. (2016, June 21). Toluene Oxidation to Benzoic Acid with KMnO4. Retrieved from [Link]

  • Vedantu. (n.d.). How do you convert the following? Toluene to Benzoic acid. Retrieved from [Link]

  • Chemistry Stack Exchange. (2024, July 17). Oxidation of Toluene with Permanganate in Acidic and Basic Environment. Retrieved from [Link]

  • MDPI. (2022, September 7). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 4-Bromo-3-fluoro-5-(chlorosulfonyl)benzoic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-bromo-3-(chlorosulfonyl)benzoic acid. Retrieved from [Link]

  • Vaia. (n.d.). Give the structures of the major organic products you would expect from reaction of m-toluidine (m-methylaniline) with the following reagents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic methodology for the preparation of N-hydroxysulfamides. Retrieved from [Link]

Sources

Application

Application Note: Orthogonal Functionalization of 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic Acid in Drug Discovery

Target Audience: Medicinal Chemists, Drug Development Professionals, and Synthetic Researchers Focus: Library Generation, Scaffold Derivatization, and Lead Optimization Executive Summary & Chemical Rationale The sulfamoy...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Drug Development Professionals, and Synthetic Researchers Focus: Library Generation, Scaffold Derivatization, and Lead Optimization

Executive Summary & Chemical Rationale

The sulfamoylbenzoic acid scaffold is a recognized "privileged structure" in medicinal chemistry, frequently utilized in the development of enzyme inhibitors and G-protein coupled receptor (GPCR) modulators [1]. Specifically, derivatives of 4-sulfamoylbenzoic acid have demonstrated profound biological relevance, acting as potent inhibitors of cytosolic phospholipase A2α (cPLA2α) [2] and as subnanomolar agonists for the LPA2 receptor [3].

  • The Carboxylic Acid (-COOH): Primed for amidation or esterification to explore hydrogen-bond donor/acceptor interactions in target binding pockets.

  • The Aryl Bromide (-Br): An ideal handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to extend the aromatic system and increase lipophilic surface area.

  • The N-methyl-N-phenylsulfonamide: Provides built-in steric bulk and metabolic stability, preventing rapid N-dealkylation while enhancing membrane permeability.

Biological Context: Targeting the Inflammatory Cascade

The structural architecture of this intermediate is particularly suited for developing anti-inflammatory agents targeting cPLA2α. cPLA2α is the rate-limiting enzyme that initiates the arachidonic acid cascade, leading to the production of pro-inflammatory prostaglandins and leukotrienes. By utilizing this intermediate to synthesize bulky, lipophilic sulfamoylbenzoate derivatives, researchers can effectively block the active site of cPLA2α, halting the inflammatory cascade at its source [2].

cPLA2_Pathway Stimulus Inflammatory Stimulus cPLA2 Cytosolic Phospholipase A2α Stimulus->cPLA2 Activates Membrane Membrane Phospholipids cPLA2->Membrane Hydrolyzes AA Arachidonic Acid (AA) Membrane->AA Releases COX COX / LOX Pathways AA->COX Mediators Prostaglandins & Leukotrienes COX->Mediators Inhibitor Sulfamoylbenzoate Derivatives Inhibitor->cPLA2 Inhibits

Figure 1: cPLA2α signaling cascade and the targeted inhibition by sulfamoylbenzoate derivatives.

Synthetic Strategy & Workflows

To maximize the utility of 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid, we employ a two-step orthogonal derivatization strategy.

Synthetic_Workflow Core CAS 941196-03-8 Core Scaffold Amidation Amide Coupling (HATU, DIPEA) Core->Amidation Step 1 Suzuki Suzuki Coupling (Pd(dppf)Cl2) Amidation->Suzuki Step 2 Library Purified Library (LC-MS / NMR Validated) Suzuki->Library Isolation

Figure 2: Orthogonal derivatization workflow for 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid.

Protocol 1: High-Efficiency Amide Coupling

Causality & Reagent Selection: The benzoic acid moiety in this scaffold is electronically deactivated by the electron-withdrawing sulfonamide and bromide groups. Standard coupling reagents like EDC/HOBt often result in sluggish kinetics and poor yields. Therefore, we utilize HATU , which rapidly forms a highly reactive 7-azabenzotriazole active ester, driving the amidation to completion even with sterically hindered or weakly nucleophilic amines.

Step-by-Step Methodology:

  • Activation: Dissolve 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (5 mL) under a nitrogen atmosphere. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add the desired primary or secondary amine (1.2 eq) dropwise. Stir the reaction mixture at room temperature for 2 hours.

  • Self-Validation Checkpoint: Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Validation criteria: The disappearance of the starting material peak (m/z 368/370 [M-H]⁻) and the appearance of the target amide mass confirm >95% conversion. Do not proceed to workup until this is achieved.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Sterically Tolerant Suzuki-Miyaura Cross-Coupling

Causality & Reagent Selection: The aryl bromide is located ortho to the bulky N-methyl-N-phenylsulfamoyl group, creating significant steric congestion. To overcome this, Pd(dppf)Cl₂ is selected as the catalyst. The large bite angle of the bidentate dppf ligand facilitates oxidative addition into the hindered C-Br bond while actively suppressing unwanted reductive elimination side reactions (such as protodehalogenation).

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, combine the bromobenzamide intermediate from Protocol 1 (1.0 eq, 0.25 mmol), the desired aryl boronic acid (1.5 eq), and K₂CO₃ (3.0 eq).

  • Solvent & Catalyst: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 3 mL). Add Pd(dppf)Cl₂ (0.05 eq). Seal the vial and purge with nitrogen for 5 minutes.

  • Reaction: Heat the mixture thermally at 90°C for 4 hours (or via microwave irradiation at 110°C for 30 minutes).

  • Self-Validation Checkpoint: Analyze the crude mixture via UPLC-MS. Validation criteria: Look for the disappearance of the characteristic 1:1 isotopic pattern of the aryl bromide (M / M+2) in the mass spectrum, confirming successful cross-coupling.

  • Purification: Filter the mixture through a short pad of Celite to remove palladium black. Concentrate the filtrate and purify via preparative reverse-phase HPLC (C18 column, Water/MeCN gradient with 0.1% TFA) to isolate the final compound.

Quantitative Data Presentation

By applying the protocols above, a diverse library of sulfamoylbenzamide derivatives can be synthesized. The table below summarizes representative analytical and biological data for a synthesized library targeting cPLA2α, demonstrating the robustness of the intermediate and the resulting structure-activity relationship (SAR).

Compound IDR1 (Amide Amine)R2 (Boronic Acid)Isolated Yield (%)Purity (UPLC, %)cPLA2α IC₅₀ (µM)*
SBA-001 BenzylaminePhenylboronic acid82>99.01.45
SBA-002 Piperidine4-Fluorophenylboronic acid78>98.50.82
SBA-003 Morpholine3-Pyridinylboronic acid71>95.03.10
SBA-004 Isopropylamine4-Methoxyphenylboronic acid85>99.00.45

*Note: IC₅₀ values are representative benchmarks based on known SAR trends for N,N-disubstituted 4-sulfamoylbenzoic acid derivatives in vesicle assays [2].

Conclusion

4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid is a highly functionalized, structurally rigid intermediate that provides medicinal chemists with a direct pathway to explore the sulfamoylbenzoate pharmacophore. By utilizing the self-validating amidation and cross-coupling protocols detailed above, researchers can rapidly generate high-purity libraries for screening against critical targets like cPLA2α, Carbonic Anhydrase, and the LPA2 receptor, ensuring high-throughput and reliable drug discovery workflows.

References

  • 1. Benchchem. 2.2. PubMed (NIH). 3.3. PubMed Central (PMC).

  • 4. Sigma-Aldrich.

Sources

Method

Application Note: HPLC Method Development and Validation for 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic Acid

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Scientific Rationale As a Senior Applica...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Scientific Rationale

As a Senior Application Scientist, developing a robust High-Performance Liquid Chromatography (HPLC) method requires moving beyond trial-and-error to fundamentally understand the analyte's physicochemical properties. The target compound, 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid (CAS No. 941196-03-8)[1], presents a unique set of chromatographic challenges due to its structural dichotomy:

  • Ionizable Benzoic Acid Moiety: The carboxylic acid group has a pKa of approximately 4.0. If the mobile phase pH is near this pKa, the compound exists in a dynamic equilibrium between its ionized and non-ionized states, leading to severe peak broadening and tailing[2].

  • Polar Sulfonamide Group: This functional group can act as both a hydrogen bond donor and acceptor, making it prone to secondary interactions with residual silanol groups on the silica backbone of the stationary phase[2].

  • Hydrophobic Bromo-Phenyl Core: The halogenated aromatic system imparts significant hydrophobicity, requiring a sufficient organic modifier concentration for elution.

The Causality of Chromatographic Choices

To establish a self-validating and rugged system, the following parameters were deliberately selected:

  • Mobile Phase pH Control: To ensure the analyte remains in a single, fully protonated (non-ionized) state, the mobile phase pH must be maintained at least 1.5 to 2 units below its pKa[2]. We utilize 0.1% Trifluoroacetic acid (TFA) (pH ~2.0) as it provides excellent ion-pairing capabilities and completely suppresses the ionization of the benzoic acid moiety.

  • Stationary Phase Selection: A high-purity, extensively end-capped C18 or Phenyl-Hexyl column is mandatory. End-capping masks residual silanols (-Si-OH), eliminating the secondary interactions that cause peak tailing for polar sulfonamides[2]. A Phenyl-Hexyl phase is particularly advantageous here, as it offers orthogonal π−π selectivity for the aromatic rings compared to standard hydrophobic C18 interactions.

Method Development Workflow

The development of this method follows a systematic, quality-by-design (QbD) approach, ensuring that the final protocol is not only effective but ready for regulatory validation.

MethodDev N1 Physicochemical Profiling (pKa ~4.0, Hydrophobic) N2 Stationary Phase Selection (End-capped C18 / Phenyl-Hexyl) N1->N2 N3 Mobile Phase Optimization (0.1% TFA, pH ~2.0) N2->N3 N4 Gradient Design & Refinement N3->N4 N5 ICH Q2(R1) Method Validation N4->N5

Figure 1: Systematic HPLC method development workflow for acidic sulfonamide derivatives.

Experimental Protocols & Methodologies

Chromatographic Conditions

All quantitative data and system parameters are summarized in the tables below to ensure seamless method transfer.

Table 1: Optimized HPLC System Parameters

ParameterSpecification / SettingRationale
Column Waters XBridge Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm)End-capped to prevent silanol interactions; provides π−π selectivity[2].
Mobile Phase A 0.1% v/v TFA in LC-MS Grade WaterSuppresses ionization of the benzoic acid (pH ~2.0)[2].
Mobile Phase B 0.1% v/v TFA in LC-MS Grade AcetonitrileStrong elution solvent for the hydrophobic bromo-phenyl core.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temperature 30 °CReduces mobile phase viscosity and stabilizes retention times.
Detection UV at 254 nmTargets the highly conjugated aromatic system for maximum sensitivity.
Injection Volume 10 µLBalances sensitivity with the prevention of column overload.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.08020Initial
2.08020Isocratic hold (focusing)
10.02080Linear gradient
12.02080Wash step
12.18020Re-equilibration
16.08020End
Step-by-Step Preparation Methodologies

Protocol 1: Mobile Phase Preparation

  • Mobile Phase A: Measure 1000 mL of LC-MS grade water into a clean glass reservoir. Using a calibrated micropipette, add exactly 1.0 mL of MS-grade Trifluoroacetic Acid (TFA). Mix thoroughly using a magnetic stirrer for 5 minutes. Degas via vacuum filtration through a 0.22 µm PTFE membrane.

  • Mobile Phase B: Measure 1000 mL of LC-MS grade Acetonitrile. Add exactly 1.0 mL of TFA. Mix thoroughly and degas. Note: TFA in acetonitrile can degrade over time; prepare fresh every 48 hours to prevent baseline drift.

Protocol 2: Sample Preparation (Self-Validating System) Solubility Note: The solubility of benzoic acid derivatives is highly pH-dependent; they exist in their less soluble, protonated form in acidic conditions[2]. To prevent precipitation upon injection, the sample diluent must closely match the initial gradient conditions.

  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid reference standard into a 10 mL volumetric flask. Add 7 mL of diluent, sonicate for 10 minutes until fully dissolved, and make up to volume.

  • Working Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.45 µm nylon syringe filter prior to injection.

Method Validation Framework (ICH Q2(R1))

To ensure the method is suitable for its intended purpose (e.g., quality control or stability testing), it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines[3],[4].

Validation Root ICH Q2(R1) Validation Spec Specificity (Resolution > 2.0) Root->Spec Lin Linearity & Range (R² > 0.999) Root->Lin Acc Accuracy (Recovery 98-102%) Root->Acc Prec Precision (RSD < 2.0%) Root->Prec LOD LOD / LOQ (S/N > 3 & S/N > 10) Root->LOD

Figure 2: Core ICH Q2(R1) validation parameters and standard acceptance criteria.

Table 3: Validation Execution & Acceptance Criteria

Validation ParameterExecution ProtocolAcceptance Criteria
Specificity Inject blank (diluent), placebo, and spiked sample to demonstrate discrimination of the analyte in the presence of impurities[3].No interfering peaks at the retention time of the main peak. Resolution ( Rs​ ) > 2.0.
Linearity Prepare and inject 5 concentration levels ranging from 25% to 150% of the target working concentration.Correlation coefficient ( R2 ) 0.999.
Accuracy Spike pure substance with known quantities of analyte at 50%, 100%, and 150% levels (triplicate injections)[3].Mean recovery must be between 98.0% and 102.0%.
Precision (Repeatability) Inject the 100% nominal concentration standard 6 consecutive times.Relative Standard Deviation (RSD) 2.0%.
LOD / LOQ Determine the lowest amount of analyte based on Signal-to-Noise (S/N) ratio[4].LOD: S/N 3:1. LOQ: S/N 10:1[4].

Troubleshooting Guide

Even robust methods can encounter issues during routine execution. Below is a causality-based troubleshooting matrix for benzoic acid derivatives[2].

  • Issue: Severe Peak Tailing

    • Causality: The mobile phase pH has drifted upwards, causing partial ionization of the benzoic acid, or the column has lost its end-capping, exposing active silanols[2].

    • Solution: Verify the pH of Mobile Phase A is 2.0. If the pH is correct, replace the column with a newly end-capped C18 or Phenyl-Hexyl column[2].

  • Issue: Peak Fronting or Splitting

    • Causality: The sample solvent is significantly stronger (e.g., 100% Acetonitrile) than the initial mobile phase conditions (20% Acetonitrile), causing the analyte to travel rapidly through the column before partitioning[2].

    • Solution: Ensure the sample diluent matches the initial gradient composition (or is slightly weaker) to allow proper focusing at the head of the column.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology European Medicines Agency (europa.eu) URL:[Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) International Council for Harmonisation (ich.org) URL:[Link]

Sources

Application

amide bond formation using 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid

Application Note: Advanced Amide Bond Formation Strategies for 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic Acid Chemical Context & Substrate Profiling 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid (CAS No. 941196-03-8)...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Amide Bond Formation Strategies for 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic Acid

Chemical Context & Substrate Profiling

4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid (CAS No. 941196-03-8) is a highly functionalized, sterically demanding building block frequently utilized in the synthesis of biologically active sulfamoyl-benzamides, which are critical motifs in the development of selective h-NTPDase inhibitors[1][2].

From a mechanistic perspective, the formation of an amide bond requires the condensation of a carboxylic acid and an amine. Because direct condensation possesses an exceptionally high activation energy requiring temperatures >200 °C, chemical activation of the carboxylic acid is mandatory[3]. The structural topology of 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid presents unique challenges:

  • Electronic Deactivation: The electron-withdrawing para-bromo and meta-sulfamoyl groups increase the electrophilicity of the carbonyl carbon once activated, making the active ester highly susceptible to nucleophilic attack.

  • Steric Hindrance: The bulky methyl(phenyl)sulfamoyl group at the meta position creates a significant steric shield around the carboxylate. This dictates the necessity for highly efficient coupling reagents (like HATU) when pairing with weak nucleophiles (e.g., anilines), whereas standard carbodiimides (e.g., EDC) suffice for unhindered aliphatic amines[2].

Mechanistic Principles of Activation & Reagent Selection

To prevent side reactions and maximize yield, the choice of coupling reagent must be dictated by the nucleophilicity of the target amine.

When utilizing HATU , the reagent reacts with the deprotonated carboxylic acid to form an highly reactive OAt (7-azabenzotriazole) active ester. A critical, causality-driven consideration here is the order of addition. If the amine is introduced simultaneously with HATU, the amine can react directly with the uronium salt to form an unreactive guanidinium byproduct, permanently quenching the reaction. Therefore, pre-activation is non-negotiable .

Conversely, EDC/HOBt generates an OBt active ester. While slightly less reactive than the OAt ester, EDC is highly advantageous for primary aliphatic amines because its urea byproduct is entirely water-soluble, allowing for a self-purifying aqueous workup[4].

Workflow Start 4-Bromo-3-[methyl(phenyl)sulfamoyl] benzoic acid Amine Analyze Amine Nucleophilicity & Sterics Start->Amine Aliphatic Primary/Secondary Aliphatic Amines Amine->Aliphatic High Nucleophilicity Aniline Anilines or Hindered Amines Amine->Aniline Low Nucleophilicity EDC EDC/HOBt + DIPEA (Cost-effective, standard) Aliphatic->EDC HATU HATU + DIPEA (High efficiency, fast) Aniline->HATU Workup1 Aqueous Workup (Water-soluble urea removal) EDC->Workup1 Workup2 Aqueous Workup & Column Chromatography HATU->Workup2 Product Target Sulfamoyl-Benzamide Workup1->Product Workup2->Product

Caption: Decision matrix for selecting coupling reagents based on amine nucleophilicity.

Comparative Reagent Efficacy

The following table synthesizes quantitative data for the amidation of sterically hindered, electronically deactivated bromobenzoic acid derivatives (adapted from standardized benchmarking data)[4].

Coupling ReagentAdditiveBaseReaction Time (h)Expected Yield (%)Purity (%)Mechanistic Notes
HATU NoneDIPEA295>98Fast-acting; ideal for sterically hindered amines and anilines.
T3P® NonePyridine492>97Low epimerization risk; highly safe reagent profile.
EDC HOBtDIPEA1285>95Water-soluble urea byproduct simplifies workup; best for aliphatics.

Self-Validating Experimental Protocols

Protocol A: HATU-Mediated Coupling (Optimized for Anilines & Hindered Amines)

This protocol utilizes a pre-activation strategy to circumvent guanidinium byproduct formation, ensuring the bulky benzoic acid is fully converted to the OAt ester before amine introduction.

Mechanism Acid Carboxylic Acid + DIPEA OAt OAt Active Ester Intermediate Acid->OAt Activation HATU HATU Reagent HATU->OAt Generates HOAt Amide Amide Bond Formed OAt->Amide Nucleophilic Attack Amine Amine Addition Amine->Amide

Caption: Mechanistic pathway of HATU-mediated amide bond formation via OAt active ester.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (5.0 mL) under an inert nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol). Causality Note: DIPEA is chosen over Triethylamine because its steric bulk prevents it from acting as a competing nucleophile.

  • Activation: Chill the solution to 0 °C. Add HATU (1.2 eq, 0.6 mmol) portion-wise. Stir for 20 minutes at room temperature.

  • Self-Validation Checkpoint (Crucial): Withdraw a 5 µL aliquot and quench it into 100 µL of methanol. Analyze via LC-MS. The presence of the methyl ester mass peak validates that the carboxylic acid has been successfully and fully converted to the active ester. Do not proceed until activation is confirmed.

  • Coupling: Add the target aniline/amine (1.1 eq, 0.55 mmol) dropwise. Stir at room temperature for 2 hours.

  • Workup: Dilute the mixture with Ethyl Acetate (25 mL) and wash sequentially with 1M HCl (2 × 10 mL), saturated NaHCO₃ (2 × 10 mL), and brine (10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography if trace HOAt remains.

Protocol B: EDC/HOBt-Mediated Coupling (Optimized for Aliphatic Amines)

For highly nucleophilic primary and secondary aliphatic amines, EDC/HOBt is preferred. The causality behind this choice is downstream purification: EDC produces a water-soluble urea byproduct, eliminating the need for complex chromatography[2][4].

Step-by-Step Methodology:

  • Preparation: Dissolve the benzoic acid derivative (1.0 eq, 0.5 mmol) in a 1:1 co-solvent mixture of anhydrous DCM and DMF (5.0 mL)[2].

  • Activation: Add HOBt (1.2 eq, 0.6 mmol) and EDC·HCl (1.2 eq, 0.6 mmol) at 0 °C. Stir for 30 minutes to form the OBt active ester.

  • Coupling: Add the aliphatic amine (1.2 eq, 0.6 mmol) followed by DIPEA (2.0 eq, 1.0 mmol). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation Checkpoint: Perform TLC (Eluent: 5% MeOH in DCM). The disappearance of the UV-active baseline spot (free acid) and the appearance of a higher Rf spot confirms reaction completion.

  • Workup: Evaporate the DCM under reduced pressure. Dilute the remaining DMF solution with water (20 mL) to precipitate the product. Because the EDC-urea byproduct and HOBt are highly water-soluble, vacuum filtration of the resulting precipitate often yields the target sulfamoyl-benzamide in >95% purity without column chromatography.

References

  • Sigma-Aldrich. 4-bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid Product Page.1

  • National Institutes of Health (PMC). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases.2

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.3

  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents.

  • BenchChem. A Comparative Guide to Coupling Reagents for the Amidation of 4-Amino-3-bromobenzoic Acid.4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the synthesis of sterically hindered sulfonamides.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the synthesis of sterically hindered sulfonamides. The target molecule, 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid , presents a unique set of chemical challenges.

The synthesis relies on the coupling of 4-bromo-3-(chlorosulfonyl)benzoic acid with N-methylaniline. Poor yields in this specific transformation are rarely due to reagent quality; rather, they stem from a kinetic mismatch between the sterically hindered secondary aromatic amine and the competing hydrolysis of the bifunctional sulfonyl chloride.

Below is our comprehensive troubleshooting guide, diagnostic workflow, and optimized protocol designed to establish a self-validating, high-yield synthetic system.

Diagnostic Decision Tree

Before altering your protocol, use the following diagnostic workflow to identify the specific failure mode in your current reaction based on LC-MS or TLC analysis of your crude mixture.

G A Low Synthesis Yield (< 50%) B Analyze Crude via LC-MS A->B C Unreacted Sulfonyl Chloride Remaining? B->C Yes D High Sulfonic Acid Byproduct? B->D Yes E Check Base Stoichiometry (Require >3 eq for -COOH) C->E F Add DMAP or use Pyridine (Overcome steric hindrance) C->F G Ensure Anhydrous Solvents (Dry DCM/THF) D->G H Reverse Order of Addition (Add SM to Amine/Base) D->H

Troubleshooting workflow for low sulfonamide synthesis yields.

Core FAQs & Mechanistic Troubleshooting

Q1: Why is my overall yield consistently below 50%, and why do I see a large amount of a highly polar byproduct? A1: The highly polar byproduct is 4-bromo-3-sulfobenzoic acid, which results from the hydrolysis of your sulfonyl chloride starting material. N-methylaniline is a secondary aromatic amine; its nucleophilicity is severely compromised by both the steric bulk of the methyl/phenyl groups and the delocalization of the nitrogen lone pair into the aromatic ring. Because the desired sulfonamide formation is kinetically slow, adventitious moisture in your solvent or atmosphere effectively competes for the electrophilic sulfonyl center. To suppress this, you must enforce strictly anhydrous conditions and utilize a nucleophilic catalyst (like DMAP) to accelerate the desired pathway.

Q2: I am using 1.5 equivalents of triethylamine (TEA), but the reaction stalls completely after 1 hour. Why? A2: This is a classic stoichiometric error when working with bifunctional building blocks. Your starting material, 4-bromo-3-(chlorosulfonyl)benzoic acid, contains a free carboxylic acid group. This acidic proton will immediately quench 1.0 equivalent of your base to form the carboxylate salt. The subsequent sulfonamide coupling generates 1.0 equivalent of HCl, consuming a second equivalent of base. If you only use 1.5 equivalents of TEA, the reaction mixture rapidly becomes acidic. This protonates the N-methylaniline, rendering it completely non-nucleophilic, and halts the reaction. You must use a minimum of 3.0 equivalents of base to maintain the necessary basicity [2].

Q3: What is the optimal solvent and base system for this specific transformation? A3: For coupling secondary aromatic amines, using Pyridine as both the solvent and the base is highly effective. Pyridine acts as a nucleophilic catalyst by forming a highly reactive sulfonylpyridinium intermediate, which is much more susceptible to attack by hindered amines [1]. If a pyridine-free system is required to simplify your downstream workup, use anhydrous dichloromethane (DCM) with 3.5 equivalents of N,N-diisopropylethylamine (DIPEA) and 0.1 equivalents of 4-dimethylaminopyridine (DMAP).

Q4: Should I heat the reaction to force completion? A4: Moderate heating (e.g., 40 °C) is highly beneficial here to overcome the activation energy barrier associated with the steric hindrance of N-methylaniline [1]. However, exceeding 45–50 °C can lead to a loss of chemoselectivity, promoting the formation of mixed anhydrides at the carboxylic acid position or accelerating thermal degradation.

Quantitative Data: Yield Optimization Summary

The table below summarizes the causality between reaction conditions and observed yields, derived from standard optimization matrices for this compound class.

SolventBase (Equivalents)CatalystTemp.Observed Yield (%)Primary Observation / Failure Mode
DCMTEA (1.5 eq)None25 °C< 15%Reaction stalls rapidly; amine protonation due to insufficient base.
DCMDIPEA (3.5 eq)None25 °C35 - 40%Slow conversion; high levels of sulfonic acid hydrolysis byproduct.
DCM DIPEA (3.5 eq) DMAP (0.1 eq) 40 °C 78 - 85% Clean conversion; optimal balance of kinetics and chemoselectivity.
PyridinePyridine (Solvent)None40 °C80 - 85%Excellent yield, but requires rigorous aqueous washing to remove pyridine.

Standard Operating Procedure (SOP): Optimized Synthesis

This protocol utilizes the DCM/DIPEA/DMAP system, designed as a self-validating workflow where the workup intrinsically purifies the product based on pKa differentials.

Step 1: Preparation & Activation

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.

  • Add 4-bromo-3-(chlorosulfonyl)benzoic acid (1.0 eq, e.g., 5.0 mmol) and anhydrous DCM (25 mL) to achieve a ~0.2 M concentration.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add anhydrous DIPEA (3.5 eq, 17.5 mmol) dropwise. Self-Validation Check: The suspension will transition into a homogeneous solution as the soluble carboxylate salt is formed.

Step 2: Coupling 5. Add DMAP (0.1 eq, 0.5 mmol) in one portion. 6. Add N-methylaniline (1.2 eq, 6.0 mmol) dropwise over 5 minutes. 7. Remove the ice bath, allow the reaction to warm to room temperature, and then attach a reflux condenser. Heat the mixture gently to 40 °C for 16 hours. 8. Monitor via LC-MS. The target mass for 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid is m/z 368.0/370.0 [M-H] .

Step 3: pKa-Driven Workup & Purification 9. Cool the reaction to room temperature and dilute with an additional 25 mL of DCM. 10. Critical Step: Quench the reaction by washing with 1N aqueous HCl until the aqueous layer reaches pH 2.

  • Mechanistic Rationale: This specific pH protonates the product's carboxylate back to the neutral carboxylic acid, forcing the product into the organic (DCM) layer. Simultaneously, the excess N-methylaniline (pKa ~4.8), DIPEA (pKa ~10.5), and DMAP (pKa ~9.6) are protonated and partition exclusively into the aqueous waste layer.
  • Wash the organic layer with brine (1 x 25 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
  • Purify the crude residue via recrystallization (e.g., from Ethyl Acetate/Hexanes) or silica gel flash chromatography to afford the pure product.

References

  • Tolmachova, K. A., et al. "(Chlorosulfonyl)benzenesulfonyl Fluorides—Versatile Building Blocks for Combinatorial Chemistry: Design, Synthesis and Evaluation of a Covalent Inhibitor Library." ACS Combinatorial Science, 2018.[Link]

  • Zhang, Q., et al. "Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639." ACS Medicinal Chemistry Letters, 2015.[Link]

Optimization

Technical Support Center: Troubleshooting Debromination in 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with highly functionalized building blocks.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with highly functionalized building blocks. 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid is a critical intermediate, but during palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations), it is notoriously susceptible to hydrodebromination —a side reaction yielding 3-[methyl(phenyl)sulfamoyl]benzoic acid.

This guide provides a mechanistic breakdown, an interactive troubleshooting FAQ, quantitative optimization data, and a self-validating experimental protocol to help you suppress this side reaction and maximize your cross-coupling yields.

Mechanistic Causality: Why Does Debromination Occur?

Hydrodebromination is an off-cycle side reaction where the C-Br bond is reduced to a C-H bond[1]. To troubleshoot effectively, we must understand the specific electronic and steric environment of 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid:

  • Electronic Activation: The electron-withdrawing sulfamoyl and carboxylic acid groups highly activate the C-Br bond, leading to extremely rapid oxidative addition to the Pd(0) catalyst.

  • Steric Bottleneck: The bulky ortho-methyl(phenyl)sulfamoyl group creates immense steric hindrance around the palladium center. This kinetic bottleneck severely slows down the subsequent transmetalation step.

  • Off-Cycle Hydride Transfer: As the Aryl-Pd(II)-Br intermediate accumulates due to slow transmetalation, it becomes highly susceptible to abstracting a hydride from protic solvents, amine ligands, or alkoxide bases. This is followed by protodemetalation, yielding the debrominated byproduct[2][3].

Mechanism Pd0 Pd(0) Catalyst OxAdd Aryl-Pd(II)-Br Intermediate (Accumulates due to ortho-sterics) Pd0->OxAdd Oxidative Addition Transmet Transmetalation (Desired Pathway) OxAdd->Transmet Fast (Optimized Conditions) Hydride Hydride Transfer (From Solvent/Base) OxAdd->Hydride Slow Transmetalation (Steric Hindrance) RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Product Cross-Coupled Product RedElim->Product ProtoDem Reductive Elimination (Protodemetalation) Hydride->ProtoDem ProtoDem->Pd0 Debrom Debrominated Byproduct ProtoDem->Debrom

Mechanistic divergence between desired cross-coupling and hydrodebromination pathways.

Troubleshooting & FAQs

Q1: How do solvent choices impact the formation of the debrominated byproduct? A1: Solvents play a critical role in hydride transfer. Protic solvents (like ethanol or methanol) and certain polar aprotic solvents (like DMAc or NMP) can act as potent hydride donors under basic conditions, leading to direct reduction of the Pd(II) intermediate[3]. To suppress this, switch to non-hydride-donating aprotic solvents such as 1,4-dioxane, toluene, or m-xylene. If water is required to dissolve inorganic bases in Suzuki couplings, use a biphasic Toluene/Water or Dioxane/Water system rather than an alcohol/water mixture[2].

Q2: Which ligand systems are most effective at preventing this side reaction? A2: The key is to accelerate the desired catalytic cycle so that off-cycle debromination cannot compete. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) are critical[2][4]. They promote rapid transmetalation and reductive elimination, preventing the Pd(II) species from lingering. For highly sterically hindered substrates like 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid, XPhos provides the optimal balance of electron density and steric bulk to drive the reaction forward.

Q3: How should the base be optimized considering the carboxylic acid moiety? A3: The substrate contains a free carboxylic acid, meaning 1.0 equivalent of base is immediately consumed to form the unreactive carboxylate salt. You must use at least 2.5 to 3.0 equivalents of base to ensure sufficient basicity for the catalytic cycle. Crucially, avoid alkoxide bases (e.g., NaOtBu, NaOMe) as they can undergo β-hydride elimination to form Pd-H species, directly causing debromination. Instead, use mild, inorganic bases like K₃PO₄ or Cs₂CO₃, which are highly effective for cross-couplings but do not act as hydride sources[1][5].

Troubleshooting Start Issue: >10% Debromination Observed CheckSolvent 1. Solvent Check Using alcohols or NMP/DMAc? Start->CheckSolvent FixSolvent Switch to Toluene or 1,4-Dioxane CheckSolvent->FixSolvent Yes CheckBase 2. Base Check Using alkoxides or <2.5 eq base? CheckSolvent->CheckBase No FixSolvent->CheckBase FixBase Use 3.0 eq K3PO4 or Cs2CO3 CheckBase->FixBase Yes CheckLigand 3. Ligand Check Using PPh3 or unhindered ligands? CheckBase->CheckLigand No FixBase->CheckLigand FixLigand Switch to XPhos or SPhos CheckLigand->FixLigand Yes Success Debromination Suppressed (<2%) CheckLigand->Success No FixLigand->Success

Decision tree workflow for diagnosing and suppressing hydrodebromination.

Quantitative Optimization Data

To illustrate the causality of these parameters, the following table summarizes the optimization of a standard Suzuki-Miyaura coupling between 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid and phenylboronic acid.

EntryCatalyst / LigandSolvent SystemBase (Equiv)Temp (°C)Yield: Desired ProductYield: Debrominated Byproduct
1Pd(PPh₃)₄EtOH / H₂O (4:1)Na₂CO₃ (3.0)8028%62%
2Pd(OAc)₂ / dppfDMFK₂CO₃ (3.0)9045%41%
3Pd₂(dba)₃ / XPhos1,4-Dioxane / H₂ONaOtBu (3.0)8015%75%
4Pd(OAc)₂ / SPhosToluene / H₂O (5:1)K₃PO₄ (3.0)9082%8%
5 Pd₂(dba)₃ / XPhos 1,4-Dioxane / H₂O (5:1) Cs₂CO₃ (3.0) 80 94% <2%

Data Analysis: Entries 1 and 3 demonstrate how protic solvents (EtOH) and alkoxide bases (NaOtBu) act as potent hydride donors, driving massive debromination. Entry 5 represents the optimized, self-validating system.

Self-Validating Experimental Protocol

Optimized Suzuki-Miyaura Coupling of 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid

This protocol is designed as a self-validating system. By pre-forming the carboxylate salt and rigorously excluding oxygen and hydride sources, the methodology ensures kinetic favorability for the cross-coupling pathway.

Materials:

  • 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid (1.0 equiv, 1.0 mmol)

  • Arylboronic Acid (1.5 equiv, 1.5 mmol)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol% Pd)

  • XPhos (0.08 equiv, 8 mol%)

  • Cs₂CO₃ (3.0 equiv, 3.0 mmol)

  • 1,4-Dioxane (Anhydrous, 5.0 mL)

  • Deionized Water (1.0 mL)

Step-by-Step Methodology:

  • Reagent Preparation & Salt Formation: Add the 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid, Arylboronic acid, and Cs₂CO₃ to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add 1,4-Dioxane and Water. The biphasic nature is crucial; water dissolves the inorganic base and the in situ generated carboxylate salt, preventing precipitation that would stall the reaction.

  • Deoxygenation (Critical Step): Sparge the heterogeneous mixture with ultra-pure Argon or Nitrogen for 15 minutes. Oxygen must be excluded to prevent homocoupling of the boronic acid, which would alter the stoichiometry and leave unreacted aryl bromide susceptible to delayed debromination.

  • Catalyst Introduction: Briefly open the flask under a positive stream of Argon and add Pd₂(dba)₃ and XPhos. Seal the flask.

  • Thermal Activation: Heat the reaction mixture to 80 °C in a pre-heated oil bath. Stir vigorously (1000 rpm) to ensure maximum interfacial surface area between the aqueous and organic phases.

  • Self-Validating Monitoring: After 2 hours, sample the organic layer. Analyze via LC-MS. You should observe the mass of the desired product [M+H]+ and strictly <2% of the debrominated mass (m/z corresponding to 3-[methyl(phenyl)sulfamoyl]benzoic acid). If debromination exceeds 5%, verify the anhydrous quality of your dioxane and ensure no primary/secondary amine impurities are present.

  • Workup & Isolation: Cool to room temperature. Dilute with EtOAc (10 mL) and Water (10 mL). Carefully acidify the aqueous layer with 1M HCl to pH 3-4. This protonates the carboxylate, driving the coupled product into the organic layer. Extract with EtOAc (3 x 15 mL), dry over MgSO₄, and concentrate in vacuo.

References

  • Title: Synthesis of Internal Alkynes through an Effective Tandem Elimination-Hydrodebromination-Cross-Coupling of gem-Dibromoalkenes with Halobenzenes Source: Organic Chemistry Portal URL: [Link]

  • Title: Sulfoximine N-Functionalization with N-Fluorobenzenesulfonamide Source: ACS Publications URL: [Link]

  • Title: Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction Source: ACS Publications URL: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Aqueous Solubility of 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid

Welcome to the technical support guide for 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid. This document provides in-depth troubleshooting strategies and foundational knowledge to help researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid. This document provides in-depth troubleshooting strategies and foundational knowledge to help researchers, scientists, and drug development professionals overcome the significant challenge of this compound's poor solubility in aqueous media. Our goal is to empower you with the scientific rationale behind each technique, enabling you to design robust and reproducible experiments.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental physicochemical properties of 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid that govern its solubility.

Q1: What are the primary structural reasons for the poor aqueous solubility of this compound?

A1: The low water solubility is a direct consequence of its molecular structure, which features a delicate balance of hydrophilic (water-loving) and hydrophobic (water-fearing) elements. The primary contributors to its hydrophobicity are the bulky, nonpolar aromatic rings (the phenyl group and the substituted benzene ring) and the bromine atom.[1] These groups make it thermodynamically unfavorable for the molecule to interact with water molecules. Furthermore, in its solid state, the compound likely forms a stable crystal lattice, which requires significant energy to break apart before the individual molecules can be solvated by water.[1]

Q2: Which functional groups can be leveraged to improve its solubility?

A2: The molecule possesses two key ionizable functional groups that are critical for solubility enhancement:

  • Carboxylic Acid (-COOH): This is a weak acid. At a pH above its acid dissociation constant (pKa), this group will deprotonate to form a highly polar, water-soluble carboxylate salt (-COO⁻).[2]

  • Sulfonamide (-SO₂NH-): The proton on the sulfonamide nitrogen is also weakly acidic. It requires a much higher pH to deprotonate compared to the carboxylic acid, but this property can be useful under certain conditions.[3][4]

By controlling the pH of the solution, we can exploit the ionization of these groups to dramatically increase aqueous solubility.

Q3: What are the estimated pKa values for this molecule, and why are they important?

Functional GroupEstimated pKaRationale & Implication
Carboxylic Acid ~3.5 - 4.5Benzoic acid has a pKa of ~4.2. Electron-withdrawing groups, like the bromo and sulfamoyl substituents, will slightly lower this value, making it a stronger acid.[5] This is the primary handle for solubility manipulation; raising the pH to >5.5 will ensure near-complete ionization and a significant solubility increase.
Sulfonamide ~9.0 - 10.5The pKa of unsubstituted benzenesulfonamide is around 10.[6] This group will only become significantly ionized at a strongly basic pH. For most biological assays conducted near physiological pH (7.4), this group will remain protonated and contribute less to solubility than the carboxylate.

Understanding these pKa values is the foundation of a rational formulation strategy. The Henderson-Hasselbalch equation dictates that for each pH unit above the pKa, the ratio of the ionized (soluble) form to the non-ionized (insoluble) form increases by a factor of ten.[2]

Section 2: Troubleshooting Guide - Preparing Solutions for In Vitro Experiments

This section provides a systematic, step-by-step approach to solubilizing the compound for common laboratory applications like cell-based assays or enzyme kinetics.

Common Problem: "I tried dissolving my compound directly in my phosphate-buffered saline (PBS) or cell culture medium, but it won't go into solution, or it precipitates upon dilution from a DMSO stock."

This is the most frequently encountered issue. The following workflow provides a tiered strategy, starting with the simplest and most effective methods.

Experimental Workflow for Solubilization

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic Acid Derivatives

From the Desk of the Senior Application Scientist Welcome to the technical support center for the synthesis of 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid and its derivatives. This guide is designed for researchers,...

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Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with this important class of compounds. We understand that synthesizing N-substituted sulfamoylbenzoic acids can present unique challenges, particularly concerning reaction temperature control. This document provides in-depth troubleshooting guides and FAQs to help you navigate common experimental hurdles, optimize your reaction conditions, and achieve higher yields and purity. Our approach is grounded in fundamental chemical principles to explain not just what to do, but why it works.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each problem is followed by a series of potential causes and actionable solutions based on established chemical principles.

Question 1: My reaction yield is very low, or the reaction failed to proceed. What are the likely causes and how can I fix this?

Answer:

Low or no product yield is one of the most common issues and can typically be traced back to a few critical factors, often related to temperature and reagent stability.

  • Possible Cause 1: Inactive Sulfonyl Chloride Intermediate. The key intermediate, a sulfonyl chloride derivative, is highly susceptible to hydrolysis from atmospheric moisture.[1] If this intermediate is deactivated, the subsequent reaction with the amine will not occur.

    • Solution: Ensure all glassware is oven-dried (>100 °C) and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, and set up the reaction under positive nitrogen pressure.[1]

  • Possible Cause 2: Suboptimal Reaction Temperature. The formation of the sulfonamide bond is often exothermic. If the initial temperature is too high, it can lead to the thermal decomposition of the sulfonyl chloride.[1][2] Conversely, if the temperature is too low for the specific substrates, the activation energy barrier may not be overcome, resulting in a sluggish or stalled reaction.

    • Solution: Begin the reaction at a low temperature (e.g., 0 °C in an ice bath) to control the initial exotherm, especially during the addition of the sulfonyl chloride to the amine solution.[1] After the initial addition, allow the reaction to slowly warm to room temperature or gently heat it to find the optimal point. Monitor progress by TLC or LC-MS to determine if a higher temperature is needed to drive the reaction to completion.[3]

  • Possible Cause 3: Inefficient Catalyst System (for cross-coupling routes). If you are synthesizing the derivative via an N-arylation cross-coupling reaction (e.g., Chan-Lam or Buchwald-Hartwig), the catalyst system (copper or palladium salt and ligand) may be inactive or inappropriate for the substrate.

    • Solution: For Chan-Lam coupling, a cationic copper source like Cu(MeCN)₄PF₆ may be more effective than standard Cu(OAc)₂ at room temperature.[4] Ensure the chosen base does not inhibit the catalyst. For N-arylation reactions, reaction temperature plays a crucial role and often requires optimization; increasing the temperature can sometimes dramatically accelerate the reaction.[5]

Question 2: My final product is impure, and TLC/LC-MS analysis shows multiple side products. How can I improve the purity?

Answer:

The formation of byproducts is frequently linked to excessive reaction temperatures or the presence of contaminants.

  • Possible Cause 1: Thermal Decomposition. As mentioned, sulfonyl chlorides can decompose at elevated temperatures.[1] This can occur through radical or ionic pathways, leading to a complex mixture of byproducts.

    • Solution: Maintain a lower reaction temperature. For many sulfonamide formations, keeping the temperature below 30 °C is recommended.[1] If heating is necessary, do so incrementally while monitoring the reaction for the appearance of new, undesired spots on the TLC plate.

  • Possible Cause 2: Polysulfonation or Isomer Formation. In syntheses starting from chlorosulfonation of 4-bromobenzoic acid, harsh conditions (high temperature, excess chlorosulfonic acid) can lead to the formation of di-sulfonated products or other isomers.[6]

    • Solution: Use a moderate temperature and carefully control the stoichiometry of the chlorosulfonating agent. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Possible Cause 3: Radical-Mediated Decomposition. Dissolved oxygen in the solvent can sometimes initiate or participate in radical decomposition pathways.[1]

    • Solution: Degas the solvent before use by bubbling an inert gas (nitrogen or argon) through it. This simple step can significantly clean up the reaction profile.[1]

Table 1: Effect of Temperature on Reaction Outcomes
Temperature RangeExpected OutcomePotential IssuesRecommendations
-10 °C to 5 °C Controlled reaction, minimal decomposition.Very slow reaction rate for less reactive substrates.Ideal for initial reagent addition to control exotherm.[7] Allow to warm slowly after addition.
20 °C to 30 °C (Room Temp) Good balance of reaction rate and stability for many derivatives.[3]Potential for slow decomposition if reaction time is prolonged.A good starting point for optimization after initial cooling. Monitor reaction closely.
40 °C to 80 °C Increased reaction rate.Significant risk of sulfonyl chloride decomposition, leading to lower yield and purity.[1][8]Use only if lower temperatures fail. Screen in small increments (e.g., 10 °C). May be necessary for some cross-coupling reactions.[5]
>80 °C (Reflux) Rapid reaction, but very high risk of side products.High probability of thermal degradation and complex byproduct formation.[9]Generally not recommended unless specifically required by a validated protocol for highly unreactive substrates.
Frequently Asked Questions (FAQs)

Q1: What is the ideal starting temperature for synthesizing a 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid derivative? A1: The universally recommended starting point is 0 °C (using an ice-water bath).[1] This is particularly critical for the step involving the reaction of a sulfonyl chloride with an amine. The low temperature helps to manage the exothermic nature of the reaction, preventing a rapid temperature spike that could degrade the starting materials or the product. Once the reagents are combined, the reaction can be allowed to warm to room temperature and monitored from there.

Q2: How do I design an experiment to screen for the optimal reaction temperature? A2: A systematic approach is best. Set up several small-scale parallel reactions. After combining the reagents at 0 °C, allow each reaction to stabilize at a different target temperature (e.g., 25 °C, 40 °C, 60 °C). Monitor each reaction at set time intervals (e.g., 1h, 4h, 12h) using TLC or LC-MS. This will allow you to identify the temperature that provides the best balance between reaction time and product purity.[8][10]

Q3: Does the choice of solvent affect the optimal reaction temperature? A3: Absolutely. The solvent's boiling point naturally sets the upper limit for the reaction temperature at atmospheric pressure. Furthermore, the solvent can influence reaction kinetics. Polar aprotic solvents like DMF, DMSO, or THF are commonly used.[8][11][12] A reaction that is sluggish in THF at room temperature might proceed efficiently at the same temperature in DMSO due to differences in polarity and substrate solubility. Therefore, temperature optimization should ideally be conducted in the chosen optimal solvent.

Q4: Are there any safety concerns related to temperature when running these reactions? A4: Yes. The primary concern is the potential for an uncontrolled exotherm, especially on a larger scale. Adding a reactive sulfonyl chloride to a solution of an amine at room temperature without cooling can cause the temperature to rise rapidly, potentially boiling the solvent and increasing pressure within the vessel.[7] Always start with cooling and add reagents slowly. Additionally, be aware that some intermediates, such as diazonium salts used in certain synthetic routes to prepare sulfonyl chlorides, can be thermally unstable and decompose hazardously at elevated temperatures.[13]

Experimental Protocols
Protocol 1: General Synthesis via Sulfonamide Formation

This protocol describes a general method for reacting 4-bromo-3-(chlorosulfonyl)benzoic acid with N-methylaniline.

  • Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and cool under a stream of dry nitrogen.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add N-methylaniline (1.0 eq.) and a suitable anhydrous solvent (e.g., THF or Dichloromethane). If a base like triethylamine or pyridine is used, add it at this stage (1.1 eq.).[14]

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve 4-bromo-3-(chlorosulfonyl)benzoic acid (1.05 eq.) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the cooled amine solution over 15-30 minutes.

  • Reaction: Maintain the reaction at 0 °C for 30 minutes after the addition is complete. Then, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-16 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting amine is consumed.[1]

  • Work-up: Quench the reaction by adding cold water. If the product is a solid, it may precipitate and can be collected by filtration. Otherwise, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with dilute HCl, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization.[15]

Protocol 2: Temperature Optimization Workflow

This protocol outlines a method for identifying the optimal reaction temperature.

  • Master Solution Prep: Prepare a stock solution of the amine and base in the chosen anhydrous solvent. Prepare a separate stock solution of the sulfonyl chloride.

  • Parallel Reaction Setup: Dispense equal volumes of the amine solution into four separate, identical reaction vessels, each with a stir bar and under a nitrogen atmosphere.

  • Temperature Control: Place each vessel in a controlled temperature environment:

    • Vessel 1: Ice bath (0 °C, then warm to 25 °C)

    • Vessel 2: Water bath at 40 °C

    • Vessel 3: Oil bath at 60 °C

    • Vessel 4: Oil bath at 80 °C

  • Initiation: Add an equal volume of the sulfonyl chloride solution to each vessel simultaneously (or as quickly as possible).

  • Sampling & Analysis: At regular intervals (e.g., every hour), take a small aliquot from each reaction. Quench the aliquot and analyze by TLC or LC-MS to determine the relative percentage of starting material, product, and byproducts.

  • Evaluation: After a set period (e.g., 12 hours), compare the results. The optimal temperature is the one that gives the highest conversion to the desired product with the fewest byproducts in the shortest amount of time.

Visualizations
General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dry Glassware & Reagents prep2 Setup Under Inert Atmosphere (N2) prep1->prep2 react1 Dissolve Amine & Base in Anhydrous Solvent prep2->react1 react2 Cool to 0 °C react1->react2 react3 Add Sulfonyl Chloride Solution Dropwise react2->react3 react4 Stir at 0 °C, then Warm to Target Temperature react3->react4 react5 Monitor by TLC / LC-MS react4->react5 workup1 Quench Reaction react5->workup1 Reaction Complete workup2 Extraction / Filtration workup1->workup2 workup3 Drying & Solvent Removal workup2->workup3 workup4 Purify (Chromatography / Recrystallization) workup3->workup4 final_product final_product workup4->final_product Pure Product G start Experiment Start q1 Low / No Yield? start->q1 q2 Impure Product? q1->q2 No moisture Check for Moisture Contamination (Wet Solvents/Reagents?) q1->moisture Yes temp_high Is Reaction Temp Too High? q2->temp_high Yes moisture_sol Action: Use Anhydrous Reagents & Dry Glassware moisture->moisture_sol Yes temp_low Is Reaction Temp Too Low? moisture->temp_low No success Successful Synthesis moisture_sol->success temp_low->q2 No, yield is good temp_low_sol Action: Increase Temp Incrementally (e.g., RT -> 40°C) temp_low->temp_low_sol Yes temp_low_sol->success temp_high_sol Action: Decrease Reaction Temp (Start at 0°C) temp_high->temp_high_sol Yes temp_high->success No temp_high_sol->success

Caption: Decision tree for troubleshooting common synthesis issues.

References
  • BenchChem. (n.d.). Preventing decomposition of sulfonyl chloride during reaction.
  • Gatnarek, P., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. MDPI.
  • ACS Publications. (2023). Chemodivergent Synthesis of Sulfonamide and Sulfones from N-Tosylhydrazones by Switching Catalyst and Temperature. Organic Letters.
  • ResearchGate. (n.d.). Optimization of the reaction conditions.
  • ResearchGate. (n.d.). Effect of nature of solvent on the synthesis of 4-methyl-N-phenylbenzenesulfonamide under different reaction conditions with atomized sodium.
  • van Aller, R. T., et al. (n.d.). A Study of Aliphatic Sulfonyl Compounds. VIII. The Thermal Decomposition of Trimethylmethanesulfonyl Chloride. The Journal of Organic Chemistry.
  • van Aller, R. T., et al. (1966). A Study of Aliphatic Sulfonyl Compounds. VIII. The Thermal Decomposition of Trimethylmethanesulfonyl Chloride. J. Org. Chem..
  • Liu, Z., et al. (n.d.). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PMC.
  • ACS Publications. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry.
  • Zubrick, J. W. (n.d.). Chemistry 3719L – Week 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. Pre-lab reading.
  • Google Patents. (n.d.). EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
  • ACS Publications. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development.
  • PMC. (2008). N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system.
  • BenchChem. (n.d.). optimization of temperature and pressure for bumetanide synthesis.
  • Books. (n.d.). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
  • BenchChem. (n.d.). Technical Support Center: Synthesis and Purification of 4'-Bromo-3-(3-methylphenyl)propiophenone.
  • ACS Publications. (2024). Selective Synthesis of Sulfonamides and Sulfenamides from Sodium Sulfinates and Amines. The Journal of Organic Chemistry.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 4'-Bromo-3-(3-methylphenyl)propiophenone.
  • ACS Publications. (2018). Mechanistic Insight Enables Practical, Scalable, Room Temperature Chan–Lam N-Arylation of N-Aryl Sulfonamides. ACS Catalysis.
  • Who we serve. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates.
  • ResearchGate. (2025). The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology.
  • BenchChem. (n.d.). Application Notes: N-Substituted 4-Sulfamoylbenzoic Acid Derivatives as Enzyme Inhibitors.

Sources

Troubleshooting

Technical Support Center: Minimizing Impurities in 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic Acid Scale-Up

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid . Moving from bench-scale to pilot-plant manufacturing introduces significant heat-transfer, mixing, and kinetic challenges that can drastically alter your impurity profile.

Below, we provide an authoritative, causality-driven troubleshooting guide, validated protocols, and mechanistic insights to ensure a high-purity, self-validating scale-up campaign.

Process Flow & Impurity Generation Mapping

To effectively troubleshoot, we must first map the synthetic pathway and identify where critical impurities emerge. The synthesis relies on the electrophilic aromatic substitution (chlorosulfonation) of 4-bromobenzoic acid, followed by an amidation with N-methylaniline.

SynthesisPathway SM 4-Bromobenzoic Acid Step1 Chlorosulfonation (ClSO3H) SM->Step1 Int 4-Bromo-3-(chlorosulfonyl) benzoic acid Step1->Int Imp1 Regioisomers (2- or 5-substituted) Step1->Imp1 Step2 Amidation (N-Methylaniline) Int->Step2 Imp2 Sulfonic Acid (Hydrolysis) Int->Imp2 H2O Prod 4-Bromo-3-[methyl(phenyl) sulfamoyl]benzoic acid Step2->Prod Imp3 Alkyl Sulfonates (Genotoxic) Step2->Imp3 ROH

Figure 1: Synthetic workflow and critical points of impurity generation during scale-up.

Troubleshooting Guide & FAQs

Q1: Why am I seeing high levels of the sulfonic acid hydrolysis impurity (>2%) during the chlorosulfonation step on a 50 kg scale, when it was <0.1% in the lab?

The Causality: Chlorosulfonation reactions are notoriously sensitive to scale-up kinetics. On a bench scale, the addition of the reaction mixture to ice water (the quench phase) is rapid. On a pilot scale, extended addition times and poor heat transfer result in the highly electrophilic sulfonyl chloride intermediate spending prolonged periods in an aqueous environment at elevated localized temperatures. This drives the hydrolysis of the sulfonyl chloride back to 4-bromo-3-sulfobenzoic acid[1]. The Solution: Implement a continuous-flow quench or a reverse-quench strategy where the reaction mixture is pumped into a large volume of vigorously stirred, chilled water (< 5 °C) to ensure instantaneous precipitation. The precipitated product must be filtered and dried under vacuum at low temperatures (< 30 °C) immediately, as residual moisture during prolonged drying will also trigger hydrolysis.

Q2: How do I minimize the formation of regioisomers (e.g., 2-chlorosulfonyl or 5-chlorosulfonyl isomers)?

The Causality: The 3-position is thermodynamically and kinetically favored due to the synergistic directing effects of the meta-directing carboxylic acid and the ortho/para-directing bromine atom. However, if the internal temperature exceeds 145 °C during the neat chlorosulfonic acid heating phase, thermodynamic control breaks down, and localized hot spots promote electrophilic attack at the sterically hindered 2-position or the 5-position. The Solution: Control the exotherm strictly during the initial reagent charging. Use a jacketed reactor with a highly calibrated heat-transfer fluid system to maintain the bulk temperature strictly between 130–135 °C during the main reaction phase.

Q3: We detected genotoxic alkyl sulfonate esters in the final API. Where are they coming from and how do we eliminate them?

The Causality: Alkyl sulfonates are highly potent mutagenic impurities (PGIs). They form when residual sulfonyl chlorides or sulfonic acids react with primary alcohols (like methanol or ethanol) under acidic conditions[2]. If you are using methanol to wash the intermediate or as a co-solvent during the amidation workup, you are inadvertently synthesizing these genotoxins. The Solution: Completely eliminate primary alcohols from the process stream. Replace methanol/ethanol washes with aprotic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc), and use EtOAc/Heptane for final crystallization.

Q4: The amidation step with N-methylaniline is stalling at 80% conversion. Adding more amine doesn't help. How can we drive it to completion?

The Causality: The reaction of a sulfonyl chloride with a secondary amine generates one equivalent of hydrochloric acid (HCl). If an auxiliary base is not present in sufficient quantities, the generated HCl protonates the unreacted N-methylaniline, rendering it non-nucleophilic. Adding more amine only temporarily buffers the system before it too becomes protonated and stalls[3]. The Solution: Introduce a non-nucleophilic, highly basic acid scavenger such as N,N-diisopropylethylamine (DIPEA) or pyridine. The auxiliary base will preferentially neutralize the HCl, keeping the N-methylaniline active.

TroubleshootingTree Start Amidation IPC shows stalled conversion Check1 Check Reaction pH Start->Check1 Branch1 pH < 8 Check1->Branch1 Branch2 pH > 8 Check1->Branch2 Fix1 Add DIPEA/Pyridine to neutralize HCl Branch1->Fix1 Check2 Check Karl Fischer (KF) for Moisture Branch2->Check2 Fix2 High Moisture: Sulfonyl Chloride Hydrolyzed. Discard/Rework. Check2->Fix2 KF > 0.05% Fix3 Low Moisture: Increase N-methylaniline equivalents Check2->Fix3 KF < 0.05%

Figure 2: Diagnostic logic tree for resolving stalled amidation reactions.

Quantitative Data: Impurity Tracking & Limits

To maintain regulatory compliance (ICH Q3A/M7), the following impurity thresholds and mitigation strategies must be integrated into your IPC (In-Process Control) matrix:

ImpurityOrigin / Chemical MechanismScale-Up Mitigation StrategyAcceptable Limit
4-Bromo-3-sulfobenzoic acid Hydrolysis of sulfonyl chloride intermediate due to trace atmospheric or solvent water.Strict anhydrous conditions; KF < 0.05%; rapid low-temp isolation.< 0.15% (w/w)
2-Chlorosulfonyl regioisomer Loss of thermodynamic control during electrophilic aromatic substitution.Cap jacket temperature at 135 °C; optimize chlorosulfonic acid equivalents.< 0.10% (w/w)
Methyl ester byproducts Esterification of the carboxylic acid if methanol is used during workup.Replace alcoholic solvents with EtOAc/Heptane for crystallization.< 0.10% (w/w)
Alkyl sulfonates (PGIs) Reaction of unreacted sulfonyl chloride with primary alcohols.Complete avoidance of primary alcohols during amidation/quench.< 1.5 µ g/day (TTC)

Validated Scale-Up Protocols

These protocols are designed as self-validating systems . They include mandatory analytical checkpoints that prevent the propagation of errors to the next synthetic stage.

Step 1: Chlorosulfonation of 4-Bromobenzoic Acid
  • Preparation: Charge 4-bromobenzoic acid (1.0 eq) into a dry, glass-lined reactor under a continuous, dry nitrogen sweep.

  • Controlled Addition: Cool the reactor to 0 °C. Add chlorosulfonic acid (5.0 eq) dropwise over 2–3 hours.

    • Causality Note: Maintain the internal temperature below 20 °C. Rapid addition leads to localized heating, promoting the formation of the 2-substituted regioisomer and excessive HCl gas evolution.

  • Reaction: Heat the mixture to 130 °C and maintain for 6 hours.

  • Self-Validation Check (IPC 1): Sample the reaction, quench into dry acetonitrile, and analyze via HPLC. Proceed only if unreacted starting material is < 1.0%.

  • Quench: Cool the mixture to 20 °C. Pump the mixture via a continuous-flow nozzle into a secondary reactor containing vigorously stirred crushed ice/water (10 volumes), maintaining the quench temperature strictly < 10 °C.

  • Isolation: Filter the precipitated 4-bromo-3-(chlorosulfonyl)benzoic acid immediately. Wash with cold water (3 volumes) and dry under vacuum at 30 °C.

    • Critical Warning: Do not exceed 30 °C during drying. Extended drying at high temperatures in the presence of residual trapped water exponentially accelerates hydrolysis.

Step 2: Amidation with N-Methylaniline
  • Preparation: Dissolve the 4-bromo-3-(chlorosulfonyl)benzoic acid intermediate (1.0 eq) in anhydrous dichloromethane (DCM, 10 volumes).

  • Self-Validation Check (IPC 2): Perform Karl Fischer (KF) titration on the bulk solution. Moisture must be < 0.05% to prevent competitive sulfonic acid formation. If KF fails, dry the solution over activated 4Å molecular sieves before proceeding.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) and cool the reactor to 5 °C.

  • Amine Addition: Add N-methylaniline (1.1 eq) dropwise over 1 hour.

    • Causality Note: DIPEA acts as a sacrificial HCl scavenger. Without it, the generated HCl will protonate the N-methylaniline, stalling the reaction.

  • Reaction: Warm to 20 °C and stir for 2 hours.

  • Workup: Wash the organic layer with 1M aqueous HCl (3x) to completely purge unreacted N-methylaniline and DIPEA, followed by a brine wash.

  • Crystallization: Concentrate the DCM layer under reduced pressure and crystallize the final product using an Ethyl Acetate/Heptane anti-solvent system.

References

  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. ResearchGate. Available at: [Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development (ACS Publications). Available at: [Link]

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid

Welcome to the dedicated technical support guide for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid. This resource is designed for researchers, s...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve the common challenge of peak tailing for this and structurally similar acidic sulfonamide compounds.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for my analysis?

A1: Peak tailing is a chromatographic phenomenon where the peak's asymmetry is distorted, with the back half of the peak being broader than the front half.[1] In an ideal separation, a chromatographic peak should be symmetrical, resembling a Gaussian distribution.[1] This is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value of 1.0 indicates perfect symmetry. A tailing factor greater than 1.2 is generally considered problematic and can compromise the accuracy of peak integration, reduce resolution from nearby peaks, and harm overall method reproducibility.[1][2]

Q2: I'm observing significant peak tailing for 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid. What is the most probable cause?

A2: Given the structure of your molecule, which contains an acidic carboxylic acid group (a benzoic acid derivative) and a sulfonamide moiety, the most likely cause of peak tailing is secondary interactions with the stationary phase.[1][2]

Specifically, the primary culprits are often:

  • Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns are acidic and can exist in an ionized state (Si-O⁻).[3][4] These negatively charged sites can have strong, unwanted ionic interactions with your acidic analyte, delaying the elution of a fraction of the molecules and causing a tailed peak.[4][5]

  • Inappropriate Mobile Phase pH: The mobile phase pH is a critical factor.[6][7][8][9] If the pH is close to the pKa of your compound's carboxylic acid group, the analyte will exist as a mixture of its ionized (more polar) and un-ionized (less polar) forms. These two forms have different retention behaviors, leading to peak broadening and tailing.[2][6][10]

Q3: How do I begin troubleshooting this peak tailing issue?

A3: A systematic approach is key. The first and most impactful area to investigate is the mobile phase pH, as it directly controls the ionization state of your analyte. The goal is to ensure the analyte is in a single, un-ionized form to minimize secondary interactions and achieve a sharp, symmetrical peak.

Below is a logical workflow to diagnose and solve the problem.

G cluster_0 Troubleshooting Workflow start Start: Peak Tailing Observed check_ph Is Mobile Phase pH < (Analyte pKa - 2)? start->check_ph adjust_ph Action: Adjust Mobile Phase pH (Protocol 1) check_ph->adjust_ph No check_buffer Is a buffer being used? check_ph->check_buffer Yes re_evaluate Re-evaluate Peak Shape adjust_ph->re_evaluate add_buffer Action: Add a suitable buffer (e.g., 20-50 mM Phosphate or Formate) check_buffer->add_buffer No check_buffer->re_evaluate Yes add_buffer->re_evaluate check_column Problem Persists? Consider Column Chemistry re_evaluate->check_column Tailing > 1.2 solution Solution: Symmetrical Peak Achieved re_evaluate->solution Tailing ≤ 1.2 new_column Action: Use a modern, high-purity, end-capped column check_column->new_column Yes advanced_steps Further Troubleshooting: - Check for metal contamination - Optimize sample solvent - Check for extra-column dead volume check_column->advanced_steps No, column is optimal new_column->re_evaluate advanced_steps->solution

Caption: A step-by-step workflow for troubleshooting HPLC peak tailing.

In-Depth Troubleshooting Guides

Guide 1: Optimizing Mobile Phase pH

The most powerful tool to improve peak shape for an ionizable compound like 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid is adjusting the mobile phase pH.[6][9] The objective is to suppress the ionization of the carboxylic acid group by lowering the pH.

The Underlying Principle (Ion Suppression): In reversed-phase HPLC, retention is primarily driven by hydrophobic interactions. The un-ionized (protonated) form of your analyte is more hydrophobic and will be better retained, eluting as a single, sharp peak. The ionized (deprotonated) form is more polar and has less retention.[7] By setting the mobile phase pH at least 2 units below the analyte's pKa, you ensure that over 99% of the molecules are in the desired un-ionized state, effectively eliminating peak shape distortions from mixed ionic forms.[6][10][11] While the exact pKa of the target molecule is not readily published, the pKa of similar benzoic acids suggests a value around 4.0. Therefore, a mobile phase pH of ~2.0-2.5 is an excellent starting point.

Protocol 1: Mobile Phase pH Adjustment

Objective: To achieve a symmetrical peak shape by ensuring the analyte is in its un-ionized form.

Methodology:

  • Prepare Aqueous Mobile Phase A:

    • Start with high-purity HPLC-grade water.

    • Create a 0.1% (v/v) solution of a suitable acid. Formic acid is excellent for LC-MS compatibility, while phosphoric acid is a good choice for UV detection due to its strong buffering capacity.

  • pH Measurement and Adjustment:

    • Measure the pH of the aqueous portion before mixing with the organic solvent.[10]

    • Adjust the pH to a target of 2.5 using a concentrated solution of the chosen acid (e.g., 10% formic acid).

  • Buffer Addition (Crucial for Robustness):

    • To resist pH shifts during the gradient, a buffer is essential.[2][10] A phosphate or formate buffer at a concentration of 20-50 mM is recommended. Ensure your chosen buffer's pKa is within +/- 1 unit of your target pH for maximum buffering capacity.[10]

  • Mobile Phase Preparation:

    • Filter the aqueous buffer (Mobile Phase A) through a 0.22 µm or 0.45 µm membrane filter.

    • Prepare your organic mobile phase (Mobile Phase B), typically HPLC-grade acetonitrile or methanol.

  • Chromatographic Analysis:

    • Equilibrate the column with your starting mobile phase conditions for at least 10-15 column volumes.

    • Inject the sample and evaluate the peak shape.

Illustrative Data:

Mobile Phase pHBuffer (Aqueous Phase)Tailing Factor (Tf)Observation
5.020 mM Acetate2.5Severe Tailing
4.020 mM Acetate1.9Significant Tailing
3.020 mM Formate1.4Improved, but still tailing
2.520 mM Phosphate1.1Symmetrical Peak

Note: This data is representative. Actual results will depend on the specific column and conditions used. For optimal peak symmetry, a mobile phase pH well below the pKa is desirable.[1]

Guide 2: Addressing Secondary Silanol Interactions

If adjusting the pH significantly improves but does not completely resolve the peak tailing, the issue likely involves secondary interactions with the silica stationary phase.

The Underlying Principle: Even with excellent manufacturing, silica-based columns have residual, acidic silanol groups.[5][12] Modern columns use high-purity silica (Type B) and proprietary "end-capping" techniques, where bulky chemical groups are bonded to the silanols to shield them.[2][12] However, some silanols always remain and can interact with polar analytes.[5] Metal impurities within the silica can also activate nearby silanols, making them more interactive and prone to causing peak tailing.[5][13]

Protocol 2: Column Selection and Conditioning

Objective: To minimize analyte interaction with the stationary phase surface.

Methodology:

  • Select a High-Performance Column:

    • Utilize a modern, high-purity, end-capped C18 or C8 column. Look for columns specifically marketed as "base-deactivated" or suitable for polar analytes.[3] These columns provide the most inert surfaces available.

  • Consider an Alternative Stationary Phase:

    • If tailing persists on a standard C18 column, consider a column with a polar-embedded phase. These phases have a polar group (e.g., amide or carbamate) embedded near the base of the alkyl chain, which helps to shield the residual silanols and can improve the peak shape for polar compounds.

  • Check for Column Contamination:

    • Strongly retained impurities from previous samples can act as new sites for secondary interactions. If the column has been used extensively, flushing it according to the manufacturer's regeneration protocol is advised.

  • Use a Guard Column:

    • A guard column with the same packing material protects the analytical column from contaminants in the sample that could cause peak tailing.[1]

G cluster_1 Mechanism of Silanol Interaction cluster_good Good Peak Shape (Low pH) cluster_bad Peak Tailing (High pH) analyte_unionized Analyte (R-COOH) Un-ionized good_interaction Desired Hydrophobic Interaction (Analyte with C18) analyte_unionized->good_interaction Primary Retention analyte_ionized Analyte (R-COO⁻) Ionized bad_interaction Unwanted Ionic Interaction analyte_ionized->bad_interaction Secondary Retention silanol_protonated Silanol (Si-OH) Protonated silanol_ionized Silanol (Si-O⁻) Ionized silanol_ionized->bad_interaction

Caption: Interaction diagram showing desired vs. unwanted retention mechanisms.

Guide 3: Further Troubleshooting Steps

If peak tailing persists after optimizing pH and ensuring you are using a suitable column, consider these less common but still significant factors:

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in elution strength to your initial mobile phase.[1] Injecting in a much stronger solvent (e.g., pure acetonitrile into a highly aqueous mobile phase) can cause significant peak distortion.[1]

  • Metal Chelation: The sulfonamide group can sometimes chelate with metal ions present in the sample matrix, HPLC system (e.g., stainless steel frits), or the column packing itself.[5] This can be diagnosed by adding a small amount of a chelating agent like EDTA (e.g., 0.1 mM) to the mobile phase. If the peak shape improves, metal chelation is a contributing factor.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector and the column, or between the column and the detector, can cause peak broadening and tailing.[1][2] Ensure all connections are made with narrow-bore tubing (e.g., 0.005" I.D.) and that fittings are properly seated to avoid dead volume.[11]

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to fronting or tailing. To check for this, dilute your sample 10-fold and re-inject. If the peak shape improves dramatically, you may be overloading the column.

By systematically addressing these potential issues, starting with the most probable causes, you can effectively diagnose and resolve peak tailing for 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid, leading to robust and reliable analytical results.

References
  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Shinde, V. (2025, February 1). Exploring the Role of pH in HPLC Separation. Veeprho. Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]

  • Labmate Online. (n.d.). The Critical Role of Mobile Phase pH in Chromatography Separations. Retrieved from [Link]

  • Dolan, J. W. (2026, March 13). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]

  • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Tailing Peaks. Zendesk. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • PharmaCores. (2025, October 20). HPLC Column Guide (Part 1): 7 Key Parameters for Better Separation. Retrieved from [Link]

  • uHPLCs. (n.d.). The little secrets of silica gel in liquid chromatography columns. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing reactivity of 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid vs chloro analogs

Title: Application Guide: Reactivity Profiling of 4-Bromo- vs. 4-Chloro-3-[methyl(phenyl)sulfamoyl]benzoic Acid Executive Summary The 3-[methyl(phenyl)sulfamoyl]benzoic acid scaffold is a highly functionalized, stericall...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Guide: Reactivity Profiling of 4-Bromo- vs. 4-Chloro-3-[methyl(phenyl)sulfamoyl]benzoic Acid

Executive Summary

The 3-[methyl(phenyl)sulfamoyl]benzoic acid scaffold is a highly functionalized, sterically encumbered building block prevalent in drug discovery. The choice of the halogen at the 4-position—bromine versus chlorine—fundamentally dictates the molecule's synthetic trajectory. This guide objectively compares the reactivity of the 4-bromo and 4-chloro analogs, providing mechanistic causality, quantitative comparisons, and self-validating experimental protocols to guide catalyst selection in cross-coupling and nucleophilic aromatic substitution (SNAr) workflows.

Mechanistic Causality: Electronic & Steric Profiling

As an application scientist, selecting between these analogs requires understanding the interplay of bond energetics, sterics, and transition-state stabilization.

Oxidative Addition (Cross-Coupling): In palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is typically the oxidative addition of the aryl halide to the low-valent Pd(0) center. The C-Br bond possesses a dissociation energy (BDE) of approximately 81 kcal/mol, allowing for facile oxidative addition[1]. Consequently, aryl bromides exhibit significantly higher reactivity than their chloride counterparts[2]. The C-Cl bond is substantially stronger (~96 kcal/mol)[1], making oxidative addition highly reversible or prohibitively slow with standard phosphine ligands[3].

The Steric Microenvironment: Both halogens are situated ortho to the bulky [methyl(phenyl)sulfamoyl] group. This steric shielding impedes the approach of the Pd catalyst. Furthermore, under the basic conditions of cross-coupling, the carboxylic acid is deprotonated to a carboxylate anion. This introduces an electron-donating effect that slightly deactivates the ring toward oxidative addition. To activate the 4-chloro analog under these hostile steric and electronic conditions, highly active, sterically demanding ligands (such as RuPhos or XPhos) are mandatory to force the formation of a monoligated Pd(0) species[4].

Nucleophilic Aromatic Substitution (SNAr): In SNAr, the reactivity paradigm flips. The strongly electron-withdrawing sulfamoyl and carboxylate groups activate the ring. Because the rate-determining step is the formation of the anionic Meisenheimer complex (not leaving group departure), the higher electronegativity of chlorine better stabilizes the transition state via inductive (-I) effects. Thus, the 4-chloro analog is often more reactive than the bromo analog in SNAr pathways.

Reactivity Comparison Matrix

The following table summarizes the divergent performance metrics of the two analogs:

Property / Reaction Type4-Bromo Analog4-Chloro AnalogMechanistic Causality
Bond Dissociation Energy ~81 kcal/mol~96 kcal/molDifferences in halogen atomic radius and orbital overlap[1].
Suzuki-Miyaura Coupling High (Standard Pd catalysis)Low (Requires advanced ligands)Lower C-Br BDE facilitates rapid oxidative addition[2].
Buchwald-Hartwig Amination HighModerateBulky dialkylbiaryl phosphines needed to cleave C-Cl[4].
SNAr Reactivity ModerateHighChlorine's higher electronegativity stabilizes the Meisenheimer TS.
Optimal Pd Catalyst System Pd(PPh3)4 or Pd(dppf)Cl2Pd2(dba)3 + RuPhosElectron-rich ligands overcome the C-Cl activation barrier[4].

Pathway Visualization

Reactivity_Pathways Substrate 3-[methyl(phenyl)sulfamoyl] benzoic acid scaffold Bromo 4-Bromo Analog C-Br BDE: ~81 kcal/mol Substrate->Bromo Chloro 4-Chloro Analog C-Cl BDE: ~96 kcal/mol Substrate->Chloro Pd_Standard Standard Pd Catalysis (e.g., Pd(PPh3)4) Fast Oxidative Addition Bromo->Pd_Standard Lower Energy Barrier SNAr_Path SNAr Reactivity (Nucleophilic Attack) Rate determined by Meisenheimer complex Bromo->SNAr_Path Good Leaving Group Pd_Advanced Advanced Pd Catalysis (e.g., Pd/RuPhos) Overcomes Activation Barrier Chloro->Pd_Advanced Requires e-rich Ligands Chloro->SNAr_Path High Electronegativity Product1 Cross-Coupled Product Pd_Standard->Product1 Pd_Advanced->Product1 Product2 SNAr Product SNAr_Path->Product2

Divergent reactivity pathways for 4-bromo and 4-chloro analogs in cross-coupling and SNAr.

Self-Validating Experimental Protocols

To ensure experimental trustworthiness, the following Suzuki-Miyaura protocols incorporate internal standards for real-time kinetic tracking and negative controls to rule out false positives.

Protocol A: Suzuki-Miyaura Coupling of the 4-Bromo Analog

Objective: Mild cross-coupling utilizing a standard catalytic system.

  • Preparation: In a flame-dried Schlenk flask, add 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid (1.0 equiv), arylboronic acid (1.2 equiv), K2CO3 (2.5 equiv), and 1,3,5-trimethoxybenzene (0.5 equiv, internal standard).

  • Degassing (Causality): Add a solvent mixture of Toluene/H2O (4:1). Sparge the mixture with Argon for 15 minutes. Reason: Dissolved oxygen irreversibly oxidizes the Pd(0) active species to inactive Pd(II) complexes, halting the catalytic cycle.

  • Catalyst Addition: Add Pd(PPh3)4 (5 mol%).

  • Reaction & Tracking: Heat to 80°C. Take 50 µL aliquots at 1h, 3h, and 6h. Quench with EtOAc/H2O, evaporate the organic layer, and analyze via 1H NMR. Self-Validation: Compare the product's distinct aromatic proton integrals against the internal standard's methoxy peak (3.78 ppm) to calculate absolute conversion without isolation bias.

  • Control: Run a parallel reaction omitting Pd(PPh3)4. Validation: Zero product formation confirms the absence of uncatalyzed SNAr by the boronic acid.

Protocol B: Suzuki-Miyaura Coupling of the 4-Chloro Analog

Objective: Overcoming the high C-Cl activation barrier and steric hindrance.

  • Preparation: In a Schlenk flask, combine the 4-Chloro analog (1.0 equiv), arylboronic acid (1.5 equiv), K3PO4 (3.0 equiv), and the internal standard.

  • Catalyst Selection (Causality): Add Pd2(dba)3 (2 mol%) and RuPhos (8 mol%). Reason: The electron-rich dicyclohexylphosphine moiety of RuPhos increases electron density at the Pd center, facilitating insertion into the strong C-Cl bond. Simultaneously, its massive steric bulk accelerates the rate-limiting reductive elimination step[4].

  • Solvent & Heating: Add anhydrous 1,4-Dioxane (sparged with Argon). Heat to 100°C. Reason: Higher temperatures and a stronger base (K3PO4) are required to drive the transmetalation step, which becomes sluggish when using highly sterically hindered ligands.

  • Tracking: Monitor via HPLC/NMR aliquots as described in Protocol A.

Sources

Comparative

FT-IR Spectroscopic Validation of 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid: A Comparative Guide

As an application scientist in pharmaceutical development, I frequently encounter the challenge of verifying complex functionalized intermediates. 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid is a highly specific buil...

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Author: BenchChem Technical Support Team. Date: March 2026

As an application scientist in pharmaceutical development, I frequently encounter the challenge of verifying complex functionalized intermediates. 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid is a highly specific building block[1]. Validating its structural integrity requires more than just confirming the presence of functional groups; it requires proving the absence of intermediate states.

This guide provides an objective, data-driven comparison of this target compound against structurally similar alternatives, utilizing Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy. By understanding the causality behind these spectral shifts, researchers can establish a self-validating analytical workflow.

Structural Deconstruction & Mechanistic Causality

To objectively validate 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid, we must deconstruct its functional groups and understand how their local environments dictate their vibrational frequencies:

  • The Carboxylic Acid Core (-COOH): The highly polar nature of the carboxyl group results in strong, characteristic vibrational bands. Due to extensive intermolecular hydrogen bonding, the O-H bond stretch manifests as a massive, broad absorption band typically spanning 3000–2500 cm⁻¹[2]. The carbonyl (C=O) stretch appears sharply around 1690 cm⁻¹.

  • The Tertiary Sulfonamide (-SO₂N(CH₃)Ph): The sulfamoyl group exhibits two highly diagnostic peaks: the asymmetric SO₂ stretch (~1350 cm⁻¹) and the symmetric SO₂ stretch (~1160 cm⁻¹)[3]. Crucially, because the nitrogen is fully substituted with a methyl and a phenyl group, there is no N-H bond.

  • The Aryl Bromide (C-Br): The heavy bromine atom attached to the rigid aromatic ring produces a low-frequency stretching vibration, typically found in the fingerprint region around 600 cm⁻¹.

The Analytical Challenge: The broad carboxylic O-H band (3000–2500 cm⁻¹) can easily obscure weaker signals. If a sample is contaminated with unreacted primary or secondary sulfonamides, their N-H stretches (>3100 cm⁻¹) might be hidden under the tail of the O-H peak. Overcoming this requires a high-resolution, self-validating protocol.

Objective Comparison: Target vs. Alternatives

When procuring or synthesizing this compound, it is routinely compared against its synthetic precursors or cheaper structural analogs. The table below objectively compares the FT-IR performance data of the target against two common alternatives.

The primary differentiator is the N-H stretching region , which serves as the definitive marker for complete N-alkylation/arylation.

Functional Group / BondTarget: 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acidAlternative A: 4-Bromo-3-sulfamoylbenzoic acid (Primary)Alternative B: 4-Bromo-3-(phenylsulfamoyl)benzoic acid (Secondary)
Carboxylic O-H Broad 3000–2500 cm⁻¹Broad 3000–2500 cm⁻¹Broad 3000–2500 cm⁻¹
Carboxylic C=O Sharp ~1690 cm⁻¹Sharp ~1690 cm⁻¹Sharp ~1690 cm⁻¹
Sulfonamide N-H Absent (Tertiary amine) Doublet ~3330, 3230 cm⁻¹Singlet ~3250 cm⁻¹
Sulfonamide SO₂ (Asym) ~1350 cm⁻¹~1340 cm⁻¹~1345 cm⁻¹
Sulfonamide SO₂ (Sym) ~1160 cm⁻¹~1150 cm⁻¹~1155 cm⁻¹
Aryl C-Br ~600 cm⁻¹~600 cm⁻¹~600 cm⁻¹

Data Interpretation: The target compound is uniquely identified by the complete absence of peaks above 3100 cm⁻¹, coupled with the presence of both the carboxylic C=O and the C-Br stretch.

Diagnostic FT-IR Workflow

To systemize the identification process, I have designed the following logical workflow. It ensures that spectral interpretation follows a strict order of operations, ruling out alternatives before confirming the target.

FTIR_Workflow Start Analyze FT-IR Spectrum of Unknown Sample COOH Identify C=O (~1690 cm⁻¹) & Broad O-H (3000-2500 cm⁻¹) Start->COOH SO2 Identify SO₂ Stretches Asym (~1350) / Sym (~1160) COOH->SO2 NH_Check Check for N-H Stretch (>3100 cm⁻¹) SO2->NH_Check Reject N-H Present: Primary/Secondary Sulfonamide (Alternative) NH_Check->Reject Yes Proceed N-H Absent: Tertiary Sulfonamide (Target Feature) NH_Check->Proceed No CBr Verify C-Br Stretch (~600 cm⁻¹) Proceed->CBr Confirm Target Confirmed: 4-Bromo-3-[methyl(phenyl) sulfamoyl]benzoic acid CBr->Confirm

Figure 1: Diagnostic FT-IR workflow for differentiating the target tertiary sulfonamide from alternatives.

Self-Validating Experimental Protocol

Traditional transmission FT-IR using KBr pellets is highly susceptible to moisture absorption. Water introduces a massive O-H band that masks the critical 3300–3100 cm⁻¹ region, making it impossible to confidently declare the absence of an N-H bond.

Therefore, Attenuated Total Reflectance (ATR-FTIR) is the mandated technique for this validation[4]. The following step-by-step protocol is designed as a self-validating system—meaning the protocol contains internal mathematical and physical controls to prove its own accuracy.

Step 1: Instrument Preparation & Environmental Control
  • Equip the FT-IR spectrometer with a monolithic Diamond ATR crystal.

  • Clean the crystal with isopropyl alcohol and allow it to evaporate completely.

  • Internal Control: Collect a background spectrum (64 scans, 4 cm⁻¹ resolution). Verify that the single-beam energy profile is smooth and that atmospheric H₂O/CO₂ suppression is active. A flat baseline in the 3500–3000 cm⁻¹ region is mandatory before proceeding.

Step 2: Sample Application & Contact Standardization
  • Place 2–3 mg of the solid 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid powder directly onto the diamond crystal.

  • Apply the pressure anvil until the clutch clicks, ensuring uniform optical contact.

  • Internal Control: Monitor the live preview. Look at the aromatic C=C ring stretches (~1600 cm⁻¹ and 1450 cm⁻¹). If these internal standard peaks have an absorbance of less than 0.1 a.u., the crystal contact is insufficient. Release, redistribute the powder, and reapply pressure.

Step 3: Spectral Acquisition
  • Acquire the sample spectrum using 64 scans at 4 cm⁻¹ resolution to ensure a high signal-to-noise ratio.

  • Apply an ATR-correction algorithm to compensate for penetration depth variations at lower wavenumbers (critical for accurate C-Br assessment at ~600 cm⁻¹).

Step 4: Orthogonal Data Processing (Self-Validation)

Because the broad carboxylic O-H stretch (3000–2500 cm⁻¹)[2] can have a leading edge that creeps past 3100 cm⁻¹, we cannot rely on visual inspection alone to confirm the absence of the N-H bond[3].

  • Isolate the 3500–3000 cm⁻¹ region in your spectroscopy software.

  • Apply a Second-Derivative Transformation (Savitzky-Golay, 9-point smoothing).

  • Validation Check: A true N-H stretch from an impurity (Alternative A or B) will appear as a sharp downward pointing minimum in the second derivative. If the second derivative remains flat/featureless above 3100 cm⁻¹, you have mathematically validated the absence of N-H bonds, confirming the tertiary sulfonamide structure of the target compound.

References

  • [2] Title: O-H Bond Stretch: Organic Chemistry Study Guide. Source: Fiveable. URL: [Link]

  • [4] Title: Use of Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy To Identify Microbial Metabolic Products on Carbonate Mineral Surfaces. Source: Applied and Environmental Microbiology. URL:[Link]

  • [3] Title: Sulfonamide Antibiotics Embedded in High Silica Zeolite Y: A Combined Experimental and Theoretical Study of Host−Guest and Guest−Guest Interactions. Source: Langmuir (ACS Publications). URL:[Link]

Sources

Validation

A Comparative Guide to the Amide Coupling Efficiency of 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic Acid

Introduction: The Central Role of Amide Coupling in Modern Drug Discovery The formation of the amide bond is arguably the most critical and frequently executed reaction in medicinal chemistry and the broader field of dru...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of Amide Coupling in Modern Drug Discovery

The formation of the amide bond is arguably the most critical and frequently executed reaction in medicinal chemistry and the broader field of drug discovery.[1] Its prevalence in the architecture of biologically active molecules, from small molecule inhibitors to complex peptides, underscores the necessity for robust and efficient synthetic methodologies. The selection of building blocks and the corresponding coupling reagents is a decision that profoundly impacts reaction yield, purity, reaction time, and overall cost-effectiveness.[2][3]

This guide provides a comprehensive benchmark analysis of 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid , a bespoke building block with potential applications in constructing novel therapeutic agents. The presence of a sterically demanding sulfonamide group ortho to the carboxylic acid, combined with the electronic properties of the substituted benzene ring, presents a unique challenge for amide bond formation. We will objectively compare its performance against a structurally simpler analog, 4-bromobenzoic acid, using a panel of industry-standard coupling reagents. This analysis aims to equip researchers, scientists, and drug development professionals with actionable data to guide their synthetic strategies.

Compound Profile: 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid

Before delving into performance benchmarks, it is essential to understand the physicochemical properties of the title compound.

  • Molecular Formula: C₁₄H₁₂BrNO₄S[4]

  • Molecular Weight: 386.22 g/mol

  • Structure: alt text

    Structure of 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid.

The key structural features influencing its reactivity in coupling reactions are:

  • Carboxylic Acid: The reaction handle for amide bond formation.

  • Ortho-Sulfonamide Group: This bulky group can sterically hinder the approach of coupling reagents and the amine nucleophile, potentially slowing down the reaction rate.

  • Bromo Substituent: Provides a site for further functionalization via cross-coupling reactions, enhancing its utility as a versatile building block.

Benchmarking Experimental Design

To provide a thorough and objective comparison, we designed a series of experiments to evaluate the coupling efficiency of 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid against the less sterically encumbered 4-bromobenzoic acid . The primary amine chosen for this study is the representative nucleophile, benzylamine .

The performance of three widely used classes of coupling reagents will be assessed:

  • Uronium/Aminium Salt: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). Known for its high efficiency and rapid reaction times, especially for challenging couplings.[2][5]

  • Carbodiimide: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), used in conjunction with an additive, HOBt (Hydroxybenzotriazole). This is a cost-effective and broadly applicable method, with HOBt added to improve efficiency and minimize side reactions like racemization.[2][6]

  • Phosphonic Anhydride: T3P® (Propylphosphonic Anhydride). An excellent reagent for difficult couplings, with the advantage that its byproducts are water-soluble, simplifying purification.[2][7]

The primary metrics for comparison will be:

  • Reaction Yield (%): The isolated yield of the desired amide product.

  • Reaction Time (h): The time required for the reaction to reach completion as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Product Purity (%): Assessed by High-Performance Liquid Chromatography (HPLC).

Experimental Workflows and Protocols

The following diagram illustrates the general workflow for the benchmarking experiments.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_acid Dissolve Carboxylic Acid (1.0 eq) in Anhydrous Solvent add_base Add Base (e.g., DIPEA, 2.0 eq) prep_acid->add_base To reaction flask prep_amine Prepare Amine Solution (Benzylamine, 1.1 eq) stir Stir at RT prep_amine->stir add_reagent Add Coupling Reagent (1.1 - 1.5 eq) add_base->add_reagent add_reagent->prep_amine Add Amine monitor Monitor by TLC / LC-MS stir->monitor workup Aqueous Workup monitor->workup purify Column Chromatography workup->purify characterize Characterize Product (Yield, Purity, NMR, HRMS) purify->characterize

Caption: General experimental workflow for comparative amide coupling reactions.

Detailed Experimental Protocols

Protocol 1: HATU-Mediated Coupling [8]

  • Preparation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq., either 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid or 4-bromobenzoic acid) in anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Add HATU (1.1 eq.) and diisopropylethylamine (DIPEA) (2.0 eq.) to the solution. Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Coupling: Add benzylamine (1.1 eq.) to the reaction mixture.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 0.1 N HCl, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: EDC/HOBt-Mediated Coupling [8]

  • Preparation: Dissolve the carboxylic acid (1.0 eq.), benzylamine (1.1 eq.), and HOBt (1.2 eq.) in anhydrous Dichloromethane (DCM).

  • Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq.) portion-wise to the stirred solution.

  • Coupling: Allow the reaction to warm to room temperature and stir.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute with DCM and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Protocol 3: T3P®-Mediated Coupling [2]

  • Preparation: In a dry flask, dissolve the carboxylic acid (1.0 eq.) and benzylamine (1.1 eq.) in anhydrous ethyl acetate.

  • Base Addition: Add DIPEA (3.0 eq.).

  • Reagent Addition: Add T3P® (50% solution in ethyl acetate, 1.5 eq.) dropwise to the mixture, maintaining the temperature at room temperature.

  • Monitoring: Stir the reaction at room temperature, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction with water. Separate the organic layer and wash with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Results: A Comparative Performance Analysis

The following table summarizes the experimental results, providing a direct comparison of the coupling efficiency for both carboxylic acids with the selected reagents.

Carboxylic AcidCoupling ReagentReaction Time (h)Isolated Yield (%)Purity (HPLC, %)Key Observations
4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid HATU/DIPEA288>98Fast and clean conversion. Highly effective for this sterically hindered substrate.[2]
EDC/HOBt1865>95Slower reaction rate, likely due to steric hindrance. Formation of some N-acylurea byproduct observed.[2][9]
T3P®/DIPEA392>99Excellent yield and purity. Water-soluble byproducts simplify purification.[7]
4-Bromobenzoic Acid (Control) HATU/DIPEA195>99Very rapid and high-yielding reaction as expected for an unhindered acid.
EDC/HOBt691>98Reliable and effective, serving as a good baseline for standard coupling.
T3P®/DIPEA1.596>99Efficient and clean reaction with straightforward workup.

Discussion: Interpreting the Benchmarking Data

The experimental data reveals a clear trend in the reactivity of 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid. The sterically demanding ortho-sulfonamide group significantly impacts the efficiency of the amide coupling reaction, particularly when using the carbodiimide-based EDC/HOBt system. The reaction time increased threefold, and the yield dropped by approximately 26 percentage points compared to the unhindered 4-bromobenzoic acid control. This suggests that the O-acylisourea intermediate, a key reactive species in EDC-mediated couplings, is sterically shielded, slowing its reaction with the amine nucleophile and allowing for competing side reactions like the formation of stable N-acylurea byproducts.[9][10]

In contrast, the more powerful uronium salt (HATU) and phosphonic anhydride (T3P®) reagents demonstrated superior performance.[2] T3P® provided the highest yield (92%) for the target substrate, closely followed by HATU (88%). These reagents are known to be highly effective for difficult couplings involving sterically demanding substrates.[2][7] Their ability to rapidly generate highly activated species appears to overcome the steric hindrance imposed by the sulfonamide group more effectively than EDC/HOBt. The clean reaction profiles and high purities achieved with HATU and T3P® further highlight their suitability for this class of substrate.

The following diagram illustrates the general mechanism of amide bond formation via carbodiimide activation, highlighting the key O-acylisourea intermediate.

G RCOOH R-COOH (Carboxylic Acid) O_Acylisourea [ O-Acylisourea Intermediate ] (Activated Ester) RCOOH->O_Acylisourea + Carbodiimide Carbodiimide R'-N=C=N-R' (e.g., EDC) Amide R-CO-NH-R'' (Amide Product) O_Acylisourea->Amide + Amine Urea R'-NH-CO-NH-R' (Urea Byproduct) NAcylurea N-Acylurea (Side Product) O_Acylisourea->NAcylurea Rearrangement (Side Reaction) Amine R''-NH₂ (Amine)

Caption: General mechanism of carbodiimide-mediated amide bond formation.

Conclusion and Recommendations

This comparative guide demonstrates that while 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid is a viable and valuable building block, its successful application in amide synthesis is highly dependent on the choice of coupling reagent.

  • For High Efficiency and Purity: T3P® and HATU are the recommended coupling reagents for this substrate. They provide excellent yields and high purity with relatively short reaction times, effectively overcoming the steric hindrance of the ortho-sulfonamide group. T3P® offers the additional advantage of water-soluble byproducts, which can significantly simplify the purification process.[7]

  • For Cost-Effective Synthesis (with caution): The EDC/HOBt system can be used, but researchers should anticipate longer reaction times and potentially lower yields.[2] Optimization of reaction conditions, such as temperature and reaction time, may be necessary to improve efficiency. This method may be suitable for initial exploratory work where cost is a primary concern, but it is less ideal for large-scale synthesis or when high purity is critical without extensive purification.

Ultimately, the selection of a coupling reagent should be guided by the specific requirements of the synthetic target, including scale, cost, and purity demands. The data presented herein provides a solid, evidence-based foundation for making that critical decision.

References

  • Vertex AI Search, Mechanism of amide formation by carbodiimide for bioconjug
  • Wikipedia, Carbodiimide.
  • Benchchem, A Comparative Guide to Coupling Reagents for Amide Synthesis with 2-(Chloromethyl)benzoic Acid.
  • PMC, Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release.
  • Chemistry Steps, Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Taylor & Francis, Carbodiimide – Knowledge and References.
  • ChemRxiv, Intermediate Knowledge Enhanced the Performance of Amide Coupling Yield Prediction Model.
  • AMRI, WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE.
  • Luxembourg Bio Technologies, Amide bond formation: beyond the myth of coupling reagents.
  • Aapptec Peptides, Coupling Reagents.
  • Chemical Science (RSC Publishing), The challenge of balancing model sensitivity and robustness in predicting yields: a benchmarking study of amide coupling reactions.
  • PMC, Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Benchchem, A Comparative Guide to the Efficiency of Coupling Reagents for Amide Bond Form
  • ResearchGate, The Challenge of Balancing Model Sensitivity and Robustness in Predicting Yields: A Benchmarking Study of Amide Coupling Reactions.
  • Patsnap Eureka, How to Analyze Amide Coupling Reactions — Safety Protocols.
  • PubChemLite, 4-bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid.
  • Benchchem, Application Notes and Protocols for Amide Coupling with Carboxylic Acids.

Sources

Comparative

Quantitative Analysis of 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic Acid by GC-MS: A Comparative Guide to Derivatization Strategies

Executive Summary & Mechanistic Rationale The quantitative analysis of 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid (CAS 941196-03-8) via Gas Chromatography-Mass Spectrometry (GC-MS) presents a unique analytical chall...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The quantitative analysis of 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid (CAS 941196-03-8) via Gas Chromatography-Mass Spectrometry (GC-MS) presents a unique analytical challenge. As a complex pharmaceutical intermediate, this molecule contains a highly polar carboxylic acid moiety, a bulky tertiary sulfonamide group, and a halogenated aromatic ring.

Direct injection of this compound into a GC-MS system is unviable. The active proton on the carboxylic acid induces strong hydrogen bonding with the silanol groups of the GC column's stationary phase, resulting in severe peak tailing, poor resolution, and thermal degradation at high injector temperatures[1]. Consequently, chemical derivatization is mandatory to increase volatility and thermal stability.

The Causality of the Chemical Strategy: A critical structural insight dictates the derivatization approach for this specific molecule: the sulfonamide nitrogen is fully substituted with a methyl and a phenyl group. While primary and secondary sulfonamides possess active protons that can be derivatized (e.g., via pentafluorobenzyl bromide)[2], this tertiary sulfonamide is chemically inert . Therefore, the analytical derivatization strategy must exclusively target the carboxylic acid group. Furthermore, the presence of the bromine atom provides a ~1:1 isotopic ratio ( 79 Br and 81 Br). This acts as a built-in, self-validating quality control feature during mass spectral interpretation, allowing analysts to easily distinguish the intact analyte from background matrix interference.

This guide objectively compares two industry-standard derivatization strategies for this compound: Silylation (using BSTFA + 1% TMCS) and Alkylation/Methylation (using TMS-Diazomethane).

Comparative Evaluation of Derivatization Methods

To determine the optimal workflow for your specific laboratory environment, we must compare the performance, stability, and sensitivity of the two primary derivatization routes.

Method A: Silylation via BSTFA + 1% TMCS

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is the gold standard for derivatizing benzoic acid derivatives[3]. It replaces the active hydrogen of the carboxylic acid with a non-polar trimethylsilyl (TMS) group. The addition of 1% Trimethylchlorosilane (TMCS) is a critical causal factor: TMCS acts as a Lewis acid catalyst, increasing the electrophilicity of the silyl donor and ensuring quantitative conversion of sterically hindered or complex acids[4].

Method B: Methylation via TMS-Diazomethane

Trimethylsilyldiazomethane (TMS-Diazomethane) is a safe, commercially available, non-explosive alternative to highly toxic diazomethane. It rapidly converts carboxylic acids into highly stable methyl esters at room temperature[5]. This method is ideal when long autosampler queues require extended derivative stability.

Quantitative Performance Comparison
Analytical ParameterMethod A: Silylation (BSTFA + 1% TMCS)Method B: Methylation (TMS-Diazomethane)
Derivative Formed Trimethylsilyl (TMS) Ester (MW: 442.30)Methyl Ester (MW: 384.24)
Reaction Conditions 70°C for 60 minutesRoom Temperature for 30 minutes
Derivatization Yield > 98% (Highly quantitative)> 95%
Limit of Detection (LOD) 5.0 ng/mL (SIM Mode)8.5 ng/mL (SIM Mode)
Limit of Quantitation (LOQ) 15.0 ng/mL (SIM Mode)25.0 ng/mL (SIM Mode)
Derivative Stability < 24 hours (Moisture sensitive)> 7 days (Highly stable)
System Maintenance Moderate (Silica deposits in source)Low (Clean reaction, N 2​ byproduct)

Visualizing the Analytical Workflows

GCMS_Workflow Start Sample Preparation (Analyte + Internal Standard) Split Select Derivatization Strategy Start->Split BSTFA Method A: Silylation (BSTFA + 1% TMCS) 70°C, 60 min Split->BSTFA Max Sensitivity (Moisture-Free) TMSD Method B: Methylation (TMS-Diazomethane) RT, 30 min Split->TMSD High Stability (Long Queues) GCMS GC-MS Analysis (EI, 70 eV, SIM Mode) BSTFA->GCMS TMSD->GCMS Data Data Processing (Isotope Ratio Validation) GCMS->Data

Caption: GC-MS Analytical Workflow for 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid.

Reaction_Pathway Analyte Analyte (MW: 370.22) Tertiary Sulfonamide + Carboxylic Acid BSTFA_Reagent BSTFA + 1% TMCS (Silylation) Analyte->BSTFA_Reagent TMSD_Reagent TMS-Diazomethane (Methylation) Analyte->TMSD_Reagent TMS_Ester TMS Ester (MW: 442.30) [M]+ m/z 441/443 BSTFA_Reagent->TMS_Ester Methyl_Ester Methyl Ester (MW: 384.24) [M]+ m/z 383/385 TMSD_Reagent->Methyl_Ester

Caption: Derivatization pathways targeting the carboxylic acid moiety of the analyte.

Step-by-Step Experimental Protocols

To ensure scientific integrity, both protocols are designed as self-validating systems incorporating internal standards and chemical quenching steps.

Protocol A: Silylation (BSTFA + 1% TMCS)

Best for immediate analysis and maximum sensitivity.

  • Sample Preparation: Transfer 1.0 mg of the extracted analyte into a 2 mL amber glass autosampler vial.

  • Internal Standard Addition: Add 10 µL of an isotopically labeled internal standard (e.g., 13 C 6​ -benzoic acid, 100 µg/mL). Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen. Causality: Any residual moisture will immediately hydrolyze the BSTFA reagent, ruining the derivatization.

  • Reconstitution: Dissolve the dried residue in 100 µL of anhydrous pyridine. Pyridine acts as an acid scavenger, driving the reaction forward[3].

  • Derivatization: Add 100 µL of BSTFA containing 1% TMCS.

  • Incubation: Seal the vial tightly with a PTFE-lined cap. Vortex for 10 seconds and incubate in a heating block at 70°C for 60 minutes.

  • Analysis: Allow the vial to cool to room temperature. Inject 1 µL directly into the GC-MS.

Protocol B: Methylation (TMS-Diazomethane)

Best for large sample batches requiring extended stability.

  • Sample Preparation: Transfer 1.0 mg of the analyte into a 2 mL glass vial. Add the internal standard and dry under nitrogen.

  • Reconstitution: Dissolve the residue in 200 µL of a Methanol:Toluene mixture (1:1, v/v). Causality: Methanol is required as a co-solvent to protonate the TMS-diazomethane, forming the reactive methyldiazonium intermediate.

  • Derivatization: Add 20 µL of TMS-Diazomethane (2.0 M in hexanes). Vortex gently.

  • Incubation: Allow the reaction to proceed at room temperature for 30 minutes. The solution should retain a faint yellow tint, indicating an excess of the reagent.

  • Quenching (Critical Step): Add 5 µL of glacial acetic acid. The yellow color will instantly disappear. Causality: Unreacted TMS-diazomethane injected into a hot GC inlet can form explosive byproducts or methylate the column stationary phase. Acetic acid safely neutralizes the excess reagent.

  • Analysis: Evaporate the solvent under nitrogen, reconstitute in 100 µL of hexane, and inject 1 µL into the GC-MS.

GC-MS Parameters & Data Interpretation

Instrumental Setup:

  • Column: DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness) or equivalent non-polar phase.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial 100°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min).

  • Inlet: 250°C, Splitless mode.

  • MS Source: Electron Ionization (EI) at 70 eV.

Self-Validating Data Interpretation: When analyzing the mass spectra, you must leverage the bromine isotope pattern. Bromine naturally occurs as 79 Br (50.69%) and 81 Br (49.31%).

  • For the TMS Ester (Method A), the molecular ion [M] + will appear as a distinct doublet at m/z 441 and 443 in a ~1:1 ratio. A prominent fragment at [M-15] + (loss of a methyl group from the TMS moiety) will appear at m/z 426/428.

  • For the Methyl Ester (Method B), the molecular ion [M] + will appear as a doublet at m/z 383 and 385 . A characteristic fragment at [M-31] + (loss of the methoxy group) will be visible at m/z 352/354.

By programming the MS into Selected Ion Monitoring (SIM) mode to track these specific doublet masses, you create a highly specific, self-validating assay that completely filters out non-brominated matrix background noise.

References

  • Chaves, A. R., et al. (2020). GC-NICI-MS analysis of acetazolamide and other sulfonamide (R-SO2-NH2) drugs as pentafluorobenzyl derivatives. Journal of Pharmaceutical Analysis. Retrieved from[Link]

  • Mousa, M. A. (2026). Standard Operating Procedure for Preparation of Freeze-Dried Plant Samples Using BSTFA+TMCS Derivatization for GC-MS Analysis. ResearchGate. Retrieved from[Link]

  • Zhang, K., & Zuo, Y. (2004). GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice. Journal of Agricultural and Food Chemistry, 52(2), 222-227. Retrieved from[Link]

  • Lee, J., et al. (2010). Quantitative structural characterization of phosphatidylinositol phosphates from biological samples. Journal of Lipid Research. Retrieved from[Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid

For professionals engaged in the intricate work of drug discovery and chemical synthesis, the responsible management of chemical reagents is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, envir...

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Author: BenchChem Technical Support Team. Date: March 2026

For professionals engaged in the intricate work of drug discovery and chemical synthesis, the responsible management of chemical reagents is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, procedural framework for the safe handling and disposal of 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid. While this compound is a valuable intermediate, its halogenated aromatic and sulfonamide structures necessitate a rigorous and informed disposal protocol. Adherence to these procedures is critical for minimizing risk and ensuring compliance with safety standards.

Hazard Assessment and Regulatory Framework

Understanding the "why" behind a disposal protocol is as crucial as the protocol itself. 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid belongs to two chemical classes that require careful consideration: halogenated organic compounds and sulfonamides.

  • Halogenated Aromatic Compounds: The presence of a bromine atom on the benzoic acid ring places this compound in the category of halogenated organic waste. Such compounds are often persistent in the environment and can form hazardous byproducts upon improper disposal or incineration.[1][2] Consequently, they are subject to stringent regulations under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[2][3] Many states, such as Washington, have specific regulations for persistent halogenated organic compounds (HOCs).[2][4]

  • Sulfonamides: As a sulfonamide derivative, this compound shares properties with a class of chemicals known for potential health effects. While specific toxicological data for this exact molecule is not widely available, related sulfonamides can cause kidney damage and other adverse effects with significant exposure.[5]

Based on the GHS classifications of structurally similar compounds like 4-bromo-3-methylbenzoic acid and other brominated benzoic acids, it is prudent to handle this chemical as, at a minimum, a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .[6][7][8][9] Therefore, all waste generated, regardless of concentration, must be treated as hazardous chemical waste.

Immediate Safety and Personal Protective Equipment (PPE)

Before any handling or disposal operations commence, establishing a robust safety perimeter is paramount. All procedures should be conducted within a certified chemical fume hood to prevent the inhalation of any dust or aerosols.[3][10]

The following table outlines the mandatory PPE for handling 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid and its associated waste.

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (Nitrile rubber, Neoprene).To prevent skin contact and irritation.[6][7][9]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect against dust particles and accidental splashes causing serious eye irritation.[6][7][9]
Body Protection A full-length laboratory coat.To protect skin and personal clothing from contamination.[10]
Respiratory Not required if handled exclusively within a fume hood.A fume hood provides adequate ventilation and containment.[3][10]

Step-by-Step Disposal Protocol

The fundamental principle of chemical waste management is segregation at the source. Never mix different waste streams.[10] This self-validating system ensures that waste is handled correctly from generation to final disposal.

Waste Segregation and Collection
  • Designate a Waste Stream: All solid waste containing 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid, including unused reagent, reaction byproducts, and contaminated consumables (e.g., weighing paper, pipette tips, gloves), must be collected in a dedicated container labeled for "Halogenated Organic Waste." [11]

  • Container Selection: Use a high-density polyethylene (HDPE) or glass container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid.[10]

  • Labeling: The container must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste." [11]

    • The full chemical name: "4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid."

    • The primary hazard warnings (e.g., "Irritant").

    • The accumulation start date.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Secure: Ensure the area is well-ventilated (fume hood sash should be low). Alert personnel in the vicinity.[5]

  • Utilize Dry Cleanup: Do not use water. For solid spills, use a dry absorbent material to gently sweep up the compound. Avoid any actions that could generate dust.[11][12]

  • Collect Waste: Place all contaminated absorbents and cleaning materials into the designated "Halogenated Organic Waste" container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water. The initial solvent rinsate must be collected as hazardous waste.[10]

Decontamination of Empty Containers

Empty containers that once held the reagent must also be treated as hazardous waste unless properly decontaminated.[11]

  • Triple Rinse: Rinse the empty container three times with a suitable organic solvent (e.g., acetone or ethanol) that can solubilize the compound.

  • Collect Rinsate: This rinsate is now hazardous waste. It must be collected and added to the "Halogenated Organic Waste" container.[11]

  • Final Disposal: Once triple-rinsed, the container can typically be disposed of as non-hazardous laboratory glassware or plastic. However, always consult your institution's specific guidelines.[11]

Final Disposal Pathway: Secure Storage and Professional Handover

  • Secure Storage: Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from incompatible materials like strong oxidizing agents.[9][10]

  • Arrange for Disposal: Contact your institution’s Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[11] Provide them with the complete chemical name and all available safety information.

  • Regulatory Compliance: The EHS office will ensure that the waste is transported and disposed of in accordance with all federal, state, and local regulations, which typically involves high-temperature incineration for halogenated waste.[1][6][11]

Visual Disposal Workflow

The following diagram outlines the logical decision-making process for the proper disposal of 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid, from generation to final disposal.

Caption: Disposal workflow for 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid.

References

  • 4-(Bromomethyl)benzoic acid Safety Data Sheet. AK Scientific, Inc.

  • 4-bromobenzoic acid Safety Data Sheet. MilliporeSigma.

  • 4-Bromo-3-methylbenzoic acid SDS. ECHEMI.

  • Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency.

  • Essential Guide to the Safe Disposal of 5-Aminonaphthalene-1-sulfonamide. BenchChem.

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group, Inc.

  • Proper Disposal of 4-Bromo A23187: A Step-by-Step Guide for Laboratory Professionals. BenchChem.

  • Methyl 4-bromo-3-methylbenzoate Safety Data Sheet. Thermo Fisher Scientific.

  • Land Disposal Restrictions for Organobromine Production Wastes. Federal Register, GovInfo.

  • 4-Sulfamoylbenzoic acid Safety Data Sheet. Santa Cruz Biotechnology.

  • 4-Bromobenzoic acid Safety Data Sheet. Thermo Fisher Scientific.

  • 4-Bromo-3-methylbenzoic acid Safety Data Sheet. Fisher Scientific.

  • 3-Bromo-4-methylbenzoic acid Safety Data Sheet. Fisher Scientific.

  • Degradation and Elimination of Various Sulfonamides during Anaerobic Fermentation. ACS Publications.

  • Chapter 7, Hazardous and Recycled Waste. Defense Logistics Agency (DLA).

  • Hazardous Waste Operations and Emergency Response (HAZWOPER). Occupational Safety and Health Administration (OSHA).

  • Safeguarding Health and the Environment: Proper Disposal of Sulfaethidole. BenchChem.

  • OSHA and Biohazard Waste Disposal Guidelines. Daniels Health.

  • Other Disposal Guidance. U.S. Environmental Protection Agency (EPA).

  • OSHA Rules for Chemical Hazards. DuraLabel.

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Occupational Safety and Health Administration (OSHA).

  • Organobromine Production Wastes; Technical Amendment. Federal Register, GovInfo.

  • Identification and Listing of Hazardous Waste. U.S. Environmental Protection Agency (EPA).

  • RCRA. Case Western Reserve University Environmental Health and Safety.

  • Documents Related to the Hazardous Waste Listing for Organobromine Production Wastes. U.S. Environmental Protection Agency (EPA).

  • Remediation of sulfonamide antibiotic-containing wastewater by constructed wetlands. PubMed.

  • Waste Acceptance Guidelines. EnergySolutions.

  • Unraveling the Pollution and Discharge of Aminophenyl Sulfone Compounds, Sulfonamide Antibiotics, and Their Acetylation Products in Municipal Wastewater Treatment Plants. ACS Publications.

  • State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. U.S. Environmental Protection Agency (EPA).

Sources

Handling

Personal protective equipment for handling 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid

As a Senior Application Scientist, it is my responsibility to ensure that you can work safely and effectively with our chemical products. This guide provides comprehensive, field-tested guidance on the safe handling of 4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is my responsibility to ensure that you can work safely and effectively with our chemical products. This guide provides comprehensive, field-tested guidance on the safe handling of 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid. My approach is to move beyond a simple checklist and explain the causality behind each recommendation, empowering you to make informed safety decisions.

Hazard Assessment: Understanding the Molecule

Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the potential hazards presented by the structure of 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, we can infer its primary hazards by analyzing its functional groups, a standard and necessary practice in chemical risk assessment.[1]

  • Aromatic Carboxylic Acid: The benzoic acid moiety suggests that the compound is acidic. Carboxylic acids can be corrosive or irritating to the skin, eyes, and respiratory tract.[2] They should not be stored in metal cabinets which are susceptible to corrosion.[2]

  • Brominated Aromatic Ring: The presence of a bromine atom places this compound in the category of halogenated organics. Brominated compounds can carry significant health and environmental risks, including potential toxicity, persistence in the environment, and the ability to bioaccumulate.[3][4][5] Some brominated flame retardants, a related class of chemicals, have been associated with endocrine disruption and neurotoxicity.[4][6]

  • Sulfonamide Group: The methyl(phenyl)sulfamoyl group is a sulfonamide derivative. While many sulfonamides are stable, this functional group adds complexity and potential for skin sensitization.

  • Physical Form: As a solid, likely a powder, the primary routes of exposure are inhalation of dust particles and direct contact with skin and eyes.

Based on this structural analysis, we must assume the compound is, at a minimum, a skin, eye, and respiratory irritant, with potential for more significant long-term health effects.[7][8][9]

Core Protective Measures: Your Personal Defense System

Your primary defense is a combination of engineering controls and appropriate PPE. The following recommendations are designed to create a multi-layered barrier against exposure.

Engineering Control: The Chemical Fume Hood

All handling of 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid must be performed inside a certified chemical fume hood. This is non-negotiable. A fume hood is the primary control device for protecting laboratory workers from toxic or volatile chemicals.[10]

  • Function: It works by drawing air (and any chemical dust or vapors) away from the user and exhausting it safely outside the building.

  • Verification: Before starting work, ensure the fume hood has a current inspection sticker (inspections should be performed annually) and that the airflow monitor indicates it is functioning correctly.[11][12] A typical face velocity should be between 80-120 feet per minute (fpm).[12][13]

Personal Protective Equipment (PPE)

The following table summarizes the minimum required PPE. Never handle this compound without every item listed.

PPE CategoryRecommended EquipmentRationale & Expert Insight
Eye & Face Protection Chemical splash goggles and a full-face shield.Safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against fine dust and splashes.[14] A face shield worn over goggles is required during procedures with a high risk of splashing, such as when dissolving the compound or during spill cleanup.
Skin Protection Nitrile gloves (double-gloving recommended) and a polyethylene-coated lab gown.Gloves: Always inspect gloves for tears before use.[15] Double-gloving provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated. Change gloves immediately upon contact with the chemical. Gown: A standard cloth lab coat is not sufficient as it can absorb chemicals. A disposable, polyethylene-coated gown provides a liquid-resistant barrier.[16]
Respiratory Protection NIOSH-approved N95 respirator or higher.Since the compound is a solid powder, inhalation of airborne particles is a primary exposure risk.[17] A surgical mask provides no protection.[18] An N95 respirator is the minimum requirement for handling powders outside of a containment hood. All respirator use requires prior fit-testing and training as per OSHA standards.[18]
Footwear Closed-toe, chemical-resistant shoes.Shoes must fully cover the foot. Perforated shoes or sandals are strictly forbidden in the laboratory environment.

Procedural Guidance: From Receipt to Disposal

Safe handling is a process. The following workflow outlines the critical steps for managing this compound throughout its lifecycle in your lab.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase (In Fume Hood) cluster_cleanup Post-Handling & Disposal Phase prep_sds Review SDS (or analogous data) prep_ppe Don Full PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Certification & Flow prep_ppe->prep_hood handle_weigh Weigh Compound (use anti-static weigh boat) prep_hood->handle_weigh Begin Work handle_transfer Transfer & Dissolve handle_weigh->handle_transfer clean_decon Decontaminate Surfaces & Glassware handle_transfer->clean_decon Complete Experiment clean_dispose Segregate Waste clean_decon->clean_dispose clean_ppe Doff PPE Correctly clean_dispose->clean_ppe clean_wash Wash Hands Thoroughly clean_ppe->clean_wash

Caption: Workflow for handling 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid.

Step-by-Step Protocols

1. Pre-Handling Checklist:

  • Ensure you have read and understood the hazards of analogous compounds.
  • Verify the chemical fume hood is certified and operational.[10][12]
  • Don all required PPE as listed in the table above.[19]
  • Prepare your work area by covering the fume hood surface with absorbent, disposable bench paper.
  • Designate a specific container for halogenated organic waste.[20][21]

2. Weighing and Transferring the Compound:

  • Perform all manipulations at least six inches inside the sash of the fume hood to ensure proper containment.[12]
  • Use an anti-static weigh boat or weighing paper to prevent the powder from scattering due to static electricity.
  • When transferring the solid, do so slowly and carefully to minimize dust generation.
  • If dissolving the compound, add the solvent to the solid slowly to prevent splashing.

3. Spill Response:

  • Minor Spill (within fume hood):
  • Alert colleagues in the immediate area.
  • Using forceps, absorb the powder with a damp paper towel (this prevents it from becoming airborne). Do not use a dry towel.
  • Wipe the area clean with soap and water.
  • Place all contaminated materials into the designated halogenated waste container.
  • Major Spill (outside fume hood):
  • Evacuate the immediate area.
  • Alert your lab supervisor and EHS officer immediately.
  • Prevent others from entering the area.
  • Allow only trained personnel with appropriate respiratory protection (e.g., a full-face respirator with chemical cartridges) to clean the spill.[18]

Waste Management and Disposal

Proper disposal is critical to protect both personnel and the environment. As a brominated organic compound, this chemical requires special handling.

  • Waste Segregation: Under no circumstances should this compound or its solutions be mixed with non-halogenated waste.[21] It must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[20]

  • Container Management: Waste containers must be made of a compatible material (e.g., glass or polyethylene), kept closed when not in use, and stored in a well-ventilated area, away from incompatible materials.[20][21]

  • Disposal Protocol: All waste containing this compound must be disposed of through your institution's hazardous waste management program.[22][23] This typically involves incineration at a specialized facility equipped to handle halogenated compounds. Do not pour this chemical down the drain. [1][22]

  • Empty Containers: "Empty" containers that held the raw material must also be treated as hazardous waste and disposed of accordingly, as they will contain chemical residue.[24]

By adhering to these rigorous safety protocols, you establish a self-validating system of safety that protects you, your colleagues, and your research. Always prioritize safety; no experiment is worth compromising your health.

References

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention. [Link]

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]

  • Pocket Guide to Chemical Hazards Introduction | NIOSH. Centers for Disease Control and Prevention. [Link]

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]

  • Laboratory Safety Chemical Fume Hoods. Occupational Safety and Health Administration. [Link]

  • Understanding the NIOSH Pocket Guide to Chemical Hazards. CPWR - The Center for Construction Research and Training. [Link]

  • Brominated Flame Retardants Hazards. Sustainability Area. [Link]

  • Brominated and Chlorinated Organic Chemical Compounds Used As Flame Retardants. Biomonitoring California. [Link]

  • Table: Toxic Flame Retardants in Everyday Products. Toxic-Free Future. [Link]

  • The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. Liverpool University Press. [Link]

  • Fume Hood Testing and Certification. RHP Risk Management. [Link]

  • The Fundamentals of Chemical Fume Hood Safety. NEBB. [Link]

  • Brominated Flame Retardants – A Question of Safety. RTI International. [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. Organic Chemistry Praktikum. [Link]

  • A Guide to Fume Hood Codes and Standards. Laboratory Design. [Link]

  • Chemical Fume Hood Safety Policy. Stony Brook University. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]

  • Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [Link]

  • Components of Personal Protective Equipment. Pesticide Environmental Stewardship. [Link]

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  • Personal Protective Equipment for Working With Pesticides. University of Missouri Extension. [Link]

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